Product packaging for Gostatin(Cat. No.:CAS No. 78416-84-9)

Gostatin

カタログ番号: B1212191
CAS番号: 78416-84-9
分子量: 214.18 g/mol
InChIキー: UXFJYSFCCBPXED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Gostatin has been reported in Streptomyces sudanensis with data available.
amino acid produced by Streptomyces sumanensis;  time-dependent inhibitor of aspartate transaminase;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O5 B1212191 Gostatin CAS No. 78416-84-9

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

78416-84-9

分子式

C8H10N2O5

分子量

214.18 g/mol

IUPAC名

3-amino-5-(carboxymethyl)-4-oxo-2,3-dihydro-1H-pyridine-6-carboxylic acid

InChI

InChI=1S/C8H10N2O5/c9-4-2-10-6(8(14)15)3(7(4)13)1-5(11)12/h4,10H,1-2,9H2,(H,11,12)(H,14,15)

InChIキー

UXFJYSFCCBPXED-UHFFFAOYSA-N

正規SMILES

C1C(C(=O)C(=C(N1)C(=O)O)CC(=O)O)N

他のCAS番号

78416-84-9

同義語

5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid
gostatin
gostatine

製品の起源

United States

Foundational & Exploratory

The Discovery and Isolation of Gostatin from Streptomyces sumanensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Gostatin, a potent and irreversible inhibitor of aspartate aminotransferase, stands as a significant discovery in the realm of microbial secondary metabolites.[1] Isolated from the bacterium Streptomyces sumanensis NK-23, this dihydro-4-pyridone analog of glutamic acid presents a compelling case for the exploration of novel enzyme inhibitors from natural sources. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.

Physicochemical Properties of this compound

This compound is a small molecule with the chemical formula C₈H₁₀N₂O₅ and a molecular weight of 214.18 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₈H₁₀N₂O₅
Molecular Weight 214.18 g/mol
IUPAC Name 3-amino-5-(carboxymethyl)-4-oxo-2,3-dihydro-1H-pyridine-6-carboxylic acid
CAS Number 78416-84-9

Experimental Protocols

Fermentation of Streptomyces sumanensis NK-23

Inoculum Preparation:

  • A loopful of spores or mycelial fragments of Streptomyces sumanensis NK-23 is inoculated into a seed medium. A typical seed medium for Streptomyces contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals.

  • The seed culture is incubated at 28-30°C for 48-72 hours with shaking (200-250 rpm) to obtain a sufficient biomass for inoculating the production medium.

Production Fermentation:

  • The production medium is inoculated with the seed culture (typically 5-10% v/v). Production media for Streptomyces are often complex and designed to induce secondary metabolism. They may contain slowly utilized carbon sources and limiting concentrations of certain nutrients to trigger the production of target compounds.

  • Fermentation is carried out in baffled flasks or a fermenter at 28-30°C with vigorous aeration and agitation for a period of 5-7 days.

  • The pH of the culture is monitored and maintained within a suitable range (typically 6.5-7.5) for optimal growth and this compound production.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from the fermentation broth of Streptomyces sumanensis NK-23.

1. Broth Clarification:

  • The fermentation broth is harvested and centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant.

  • The supernatant, containing the secreted this compound, is carefully collected for further processing.

2. Ion-Exchange Chromatography:

  • The clarified supernatant is passed through a column packed with a cation-exchange resin (e.g., Dowex 50W x 8).

  • The column is washed with deionized water to remove unbound impurities.

  • This compound is eluted from the column using a gradient of a suitable buffer, such as aqueous ammonia.

3. Adsorption Chromatography:

  • The fractions containing this compound from the ion-exchange step are pooled and applied to a column packed with an adsorbent material like activated carbon or a polymeric adsorbent resin (e.g., Amberlite XAD series).

  • The column is washed with water, and this compound is then eluted with an organic solvent, such as aqueous acetone or methanol.

4. Further Purification:

  • The eluted fractions are concentrated under reduced pressure.

  • Final purification can be achieved through techniques such as gel filtration chromatography (e.g., Sephadex G-10) or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantitative Data

The inhibitory activity of this compound against various aminotransferases is a key aspect of its biological function. Table 2 summarizes the available data on its inhibitory concentrations.

EnzymeOrganism/Tissue SourceIC₅₀ / Kᵢ
Aspartate Aminotransferase (GOT) Pig heartStrong inhibitory effect
Alanine Aminotransferase (GPT) Wheat germWeak inhibitory effect
Mitochondrial Aspartate Transaminase Pig heartKᵢ = 59 µM
Glutamate Dehydrogenase Not specifiedNo significant effect
Glutamine Synthetase Not specifiedNo significant effect

Mandatory Visualizations

Logical Workflow for this compound Discovery and Isolation

Gostatin_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Production Production Phase cluster_Purification Purification Phase cluster_Characterization Characterization Phase Screening Screening of Streptomyces Strains Assay Aspartate Aminotransferase Inhibition Assay Screening->Assay Test for inhibitory activity Identification Identification of S. sumanensis NK-23 Assay->Identification Isolate active strain Fermentation Fermentation of S. sumanensis Harvest Harvest and Clarification of Broth Fermentation->Harvest IonExchange Cation-Exchange Chromatography Harvest->IonExchange Isolate from supernatant Adsorption Adsorption Chromatography IonExchange->Adsorption FinalPurification Gel Filtration / HPLC Adsorption->FinalPurification Structure Structural Elucidation FinalPurification->Structure Activity Enzyme Inhibition Studies FinalPurification->Activity

Caption: Logical workflow for the discovery, production, and purification of this compound.

Mechanism of Aspartate Aminotransferase Inhibition by this compound

Gostatin_Inhibition_Pathway cluster_Enzyme Aspartate Aminotransferase (AST) AST_Active Active AST AST_Inactive Inactive AST Complex AST_Active->AST_Inactive Irreversible covalent modification Oxaloacetate Oxaloacetate AST_Active->Oxaloacetate Catalyzes transamination This compound This compound (Suicide Substrate) This compound->AST_Active Binds to active site Aspartate Aspartate (Natural Substrate) Aspartate->AST_Active Binds to active site

Caption: Mechanism of irreversible inhibition of Aspartate Aminotransferase by this compound.

References

Gostatin's Mechanism of Action on Aspartate Aminotransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and irreversible inhibitor of aspartate aminotransferase (AspAT), a key enzyme in amino acid metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a suicide substrate. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Introduction

Aspartate aminotransferase (AspAT), also known as glutamic-oxaloacetic transaminase (GOT), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the reversible transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. This reaction is central to amino acid biosynthesis and degradation, as well as to the malate-aspartate shuttle. Given its importance in cellular metabolism, AspAT has been investigated as a potential target for drug development.

This compound (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) has been identified as a time-dependent and irreversible inhibitor of AspAT.[1] Its mechanism of action is of significant interest as it acts as a suicide substrate, also known as a mechanism-based inactivator. This guide will explore the kinetics and molecular basis of this inhibition.

Mechanism of Action

This compound functions as a suicide substrate for aspartate aminotransferase.[1] This means that the enzyme's own catalytic activity converts this compound into a reactive intermediate, which then irreversibly inactivates the enzyme. The inactivation process involves the modification of the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of AspAT.[1]

The reaction between this compound and AspAT follows a bimolecular association kinetic model.[2] Upon binding to the active site, this compound undergoes a series of enzymatic transformations that lead to the formation of a highly reactive species. This intermediate then covalently binds to the PLP cofactor, leading to its irreversible modification and the complete inactivation of the enzyme.[1] Spectrophotometric studies have shown that the binding of this compound to the enzyme results in a significant spectral change, which can be monitored to study the kinetics of the interaction.[2]

Gostatin_Mechanism_of_Action AspAT Aspartate Aminotransferase (Active) Enzyme_Gostatin_Complex Enzyme-Gostatin Complex AspAT->Enzyme_Gostatin_Complex Binding This compound This compound This compound->Enzyme_Gostatin_Complex Reactive_Intermediate Reactive Intermediate Formation Enzyme_Gostatin_Complex->Reactive_Intermediate Catalytic Conversion Inactive_Enzyme Inactive Enzyme (Covalently Modified PLP) Reactive_Intermediate->Inactive_Enzyme Irreversible Covalent Modification

Figure 1: Mechanism of this compound action on AspAT.

Quantitative Data

The inhibitory activity of this compound on mitochondrial aspartate transaminase from pig heart has been quantitatively characterized. The following table summarizes the key kinetic parameters.

ParameterValueEnzyme SourceTemperatureReference
Ki 59 µMPig heart mitochondrial AspAT25°C[1]
kcat (inactivation) 0.11 s-1Pig heart mitochondrial AspAT25°C[1]
Enzyme half-life at 3.1 µM this compound 1.8 minPig heart mitochondrial AspAT25°C[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on aspartate aminotransferase. These protocols are synthesized from established methods for studying enzyme kinetics and inhibition.

Aspartate Aminotransferase Activity Assay

This protocol is for determining the baseline activity of AspAT, which is required to assess the extent of inhibition by this compound.

Materials:

  • Purified aspartate aminotransferase

  • L-aspartic acid solution

  • α-ketoglutaric acid solution

  • NADH solution

  • Malate dehydrogenase (MDH)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-aspartic acid, and NADH in a cuvette.

  • Add malate dehydrogenase to the reaction mixture.

  • Initiate the reaction by adding a known concentration of α-ketoglutaric acid.

  • Immediately before adding the enzyme, add a specific amount of purified aspartate aminotransferase to the cuvette and mix thoroughly.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

Time-Dependent Inactivation Kinetics

This protocol is used to determine the rate of irreversible inhibition of AspAT by this compound.

Materials:

  • Purified aspartate aminotransferase

  • This compound solutions of varying concentrations

  • Reagents for the AspAT activity assay (see section 4.1)

Procedure:

  • Pre-incubate a solution of purified aspartate aminotransferase with various concentrations of this compound at a constant temperature (e.g., 25°C).

  • At specific time intervals, withdraw an aliquot of the enzyme-inhibitor mixture.

  • Immediately dilute the aliquot into the reaction mixture for the AspAT activity assay to stop the inactivation process and measure the remaining enzyme activity.

  • Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each this compound concentration.

  • The apparent first-order rate constant of inactivation (kobs) for each this compound concentration is determined from the negative slope of these plots.

  • Plot the kobs values against the this compound concentrations to determine the inactivation rate constant (kinact) and the inhibition constant (Ki).

Spectrophotometric Titration

This protocol is used to determine the stoichiometry of this compound binding to AspAT.

Materials:

  • Purified aspartate aminotransferase of known concentration

  • This compound solution of known concentration

  • Spectrophotometer

Procedure:

  • Record the absorbance spectrum of a solution of purified aspartate aminotransferase.

  • Add successive small aliquots of a concentrated this compound solution to the enzyme solution.

  • After each addition, allow the system to reach equilibrium and record the absorbance spectrum.

  • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of this compound to enzyme.

  • The stoichiometry of binding is determined from the equivalence point of the titration curve.

Gel Filtration Chromatography

This protocol can be used to confirm the irreversible binding of this compound to AspAT.

Materials:

  • Purified aspartate aminotransferase

  • This compound

  • Gel filtration column (e.g., Sephadex G-25)

  • Appropriate buffer

  • Fraction collector

  • Method for detecting protein (e.g., absorbance at 280 nm) and this compound (if a labeled version is used)

Procedure:

  • Incubate purified aspartate aminotransferase with a stoichiometric amount of this compound to allow for complete inactivation.

  • Equilibrate a gel filtration column with the appropriate buffer.

  • Apply the enzyme-inhibitor mixture to the top of the column.

  • Elute the column with the buffer and collect fractions.

  • Analyze the fractions for the presence of protein (AspAT) and, if possible, for the inhibitor.

  • The co-elution of the inhibitor with the protein in the high molecular weight fractions indicates covalent and irreversible binding.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Enzyme_Prep Purify Aspartate Aminotransferase Activity_Assay Baseline Activity Assay (4.1) Enzyme_Prep->Activity_Assay Inactivation_Assay Time-Dependent Inactivation (4.2) Enzyme_Prep->Inactivation_Assay Titration_Assay Spectrophotometric Titration (4.3) Enzyme_Prep->Titration_Assay Binding_Assay Gel Filtration (4.4) Enzyme_Prep->Binding_Assay Inhibitor_Prep Prepare this compound Solutions Inhibitor_Prep->Inactivation_Assay Inhibitor_Prep->Titration_Assay Inhibitor_Prep->Binding_Assay Kinetics_Analysis Calculate Ki, kcat Inactivation_Assay->Kinetics_Analysis Stoichiometry_Analysis Determine Binding Stoichiometry Titration_Assay->Stoichiometry_Analysis Binding_Confirmation Confirm Irreversible Binding Binding_Assay->Binding_Confirmation

Figure 2: General experimental workflow.

Conclusion

This compound serves as a powerful tool for studying the catalytic mechanism of aspartate aminotransferase due to its specific and irreversible mode of action. As a suicide substrate, it highlights the potential for designing highly selective enzyme inhibitors for therapeutic applications. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the inhibition of AspAT and the broader field of enzyme inactivation. Further investigation into the structural basis of this compound's interaction with the enzyme's active site could provide valuable insights for the rational design of novel aminotransferase inhibitors.

References

The Biological Activity of Gostatin in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and highly specific inhibitor of aspartate aminotransferase (AAT), also known as glutamic-oxaloacetic transaminase (GOT).[1][2][3] It functions as a time-dependent, suicide substrate, irreversibly inactivating the enzyme by modifying its pyridoxal phosphate cofactor.[1][4] While the enzymatic inhibition of AAT by this compound is well-characterized, its effects within a cellular context are less explored. This technical guide provides an in-depth overview of the expected biological activities of this compound in cellular models, based on the known roles of its target enzyme, AAT. The information presented herein is primarily derived from studies on other AAT inhibitors, such as aminooxyacetic acid (AOA) and hydrazinosuccinic acid, which serve as surrogates to predict the cellular consequences of this compound treatment.

Aspartate aminotransferase is a pivotal enzyme that links glucose and amino acid metabolism through the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[3] This activity is central to several key cellular processes, including nitrogen metabolism, the malate-aspartate shuttle for NADH transport, and the biosynthesis of proteins and nucleotides.[5][6] Consequently, the inhibition of AAT by this compound is anticipated to have profound effects on cellular metabolism, proliferation, and survival, particularly in cancer cells which often exhibit altered metabolic dependencies.[7][8]

Mechanism of Action of this compound at the Cellular Level

The primary intracellular effect of this compound is the inhibition of both the cytosolic (GOT1) and mitochondrial (GOT2) isoforms of aspartate aminotransferase. This inhibition disrupts the malate-aspartate shuttle, a critical mechanism for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria to maintain cellular redox balance.[5][7] By impeding this shuttle, this compound is expected to decrease mitochondrial respiration and alter the cellular NAD+/NADH ratio.

Furthermore, AAT inhibition directly impacts the intracellular pools of key metabolites. It is predicted to lead to an accumulation of aspartate and α-ketoglutarate and a depletion of oxaloacetate and glutamate, thereby affecting downstream metabolic pathways, including the TCA cycle and nucleotide biosynthesis.[1][9]

Quantitative Data on Aspartate Aminotransferase Inhibition

Table 1: Kinetic Parameters of this compound against Aspartate Aminotransferase

ParameterValueEnzyme SourceConditionsReference
Ki 59 µMPig heart mitochondrial AAT25°C[1]
kcat 0.11 s⁻¹Pig heart mitochondrial AAT25°C[1]
Enzyme Half-life 1.8 minPig heart mitochondrial AAT3.1 µM this compound, 25°C[1]

Table 2: Cellular Effects of Aspartate Aminotransferase Inhibitors

InhibitorCell LineConcentrationEffectReference
Hydrazinosuccinic acid T-cell lines10 µMAltered intracellular levels of aspartic acid and α-ketoglutaric acid.[1][4]
Aminooxyacetic acid (AOA) MDA-MB-231 breast cancer cellsNot specifiedDecreased flux of ¹³C-glucose-derived carbons into glutamate and uridine; decreased oxygen consumption.[7][10]
Aminooxyacetic acid (AOA) MDA-MB-231 breast cancer cellsNot specifiedSelectively suppressed proliferation compared to normal mammary epithelial cells.[7][10]

Key Signaling Pathways and Cellular Processes Affected by this compound

The inhibition of aspartate aminotransferase by this compound is predicted to impact several critical cellular signaling pathways and processes, primarily through the perturbation of cellular metabolism and redox state.

Gostatin_Cellular_Effects Predicted Cellular Effects of this compound cluster_metabolism Metabolic Perturbations cluster_cellular_outcomes Cellular Outcomes This compound This compound AAT Aspartate Aminotransferase (GOT1/GOT2) This compound->AAT Inhibits Malate_Aspartate_Shuttle Malate-Aspartate Shuttle Disruption AAT->Malate_Aspartate_Shuttle Regulates TCA_Cycle TCA Cycle Impairment AAT->TCA_Cycle Supplies Nucleotide_Synthesis ↓ Nucleotide Synthesis AAT->Nucleotide_Synthesis Precursor for Nitrogen_Metabolism Altered Nitrogen Metabolism AAT->Nitrogen_Metabolism Central to Redox_Imbalance Redox Imbalance (↑ cytosolic NADH/NAD⁺) Malate_Aspartate_Shuttle->Redox_Imbalance Leads to Metabolic_Stress Metabolic Stress Redox_Imbalance->Metabolic_Stress TCA_Cycle->Metabolic_Stress Proliferation ↓ Cell Proliferation Nucleotide_Synthesis->Proliferation Apoptosis ↑ Apoptosis Metabolic_Stress->Proliferation Metabolic_Stress->Apoptosis

Predicted Cellular Effects of this compound

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activity of this compound in cellular models are provided below. These are representative protocols based on standard cell biology techniques and literature precedents for other AAT inhibitors.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as a marker of cell proliferation.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to an enzyme (e.g., HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-3).

  • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantify the proliferation relative to the control group.

Oxygen Consumption Rate (OCR) Assay

This assay measures mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF cell culture microplates

  • This compound stock solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat cells with this compound for the desired duration.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.

  • Load the sensor cartridge with the mitochondrial stress test compounds.

  • Calibrate the instrument and measure the baseline OCR.

  • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Analyze the data to assess the impact of this compound on mitochondrial function.

Visualizations of Key Pathways and Workflows

The Malate-Aspartate Shuttle and its Inhibition

The following diagram illustrates the central role of the malate-aspartate shuttle in cellular metabolism and how this compound's inhibition of AAT disrupts this process.

Malate_Aspartate_Shuttle The Malate-Aspartate Shuttle and its Inhibition by this compound cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH_c NADH Glycolysis->NADH_c produces Glucose Glucose Glucose->Glycolysis NAD_c NAD⁺ NADH_c->NAD_c OAA_c Oxaloacetate NAD_c->Glycolysis required for Malate_c Malate OAA_c->Malate_c MDH1 Malate_m Malate Malate_c->Malate_m transports Aspartate_c Aspartate Aspartate_c->OAA_c GOT1 Glutamate_c Glutamate aKG_c α-Ketoglutarate Glutamate_c->aKG_c GOT1 aKG_m α-Ketoglutarate aKG_c->aKG_m transports GOT1 GOT1 (Aspartate Aminotransferase) MDH1 MDH1 This compound This compound This compound->GOT1 Inhibits GOT2 GOT2 (Aspartate Aminotransferase) This compound->GOT2 Inhibits TCA_Cycle TCA Cycle ETC Electron Transport Chain NADH_m NADH NADH_m->ETC NAD_m NAD⁺ NADH_m->NAD_m OAA_m Oxaloacetate OAA_m->TCA_Cycle Aspartate_m Aspartate OAA_m->Aspartate_m GOT2 Malate_m->NADH_m produces Malate_m->OAA_m MDH2 Aspartate_m->Aspartate_c transports Glutamate_m Glutamate Glutamate_m->Glutamate_c transports aKG_m->Glutamate_m GOT2 MDH2 MDH2

The Malate-Aspartate Shuttle
Experimental Workflow for Assessing this compound's Cellular Activity

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's biological activity in a cellular context.

Experimental_Workflow Workflow for Assessing this compound's Cellular Activity Start Select Cellular Model (e.g., Cancer Cell Line) Dose_Response Dose-Response & Time-Course (MTT/Cell Viability Assay) Start->Dose_Response IC50 Determine IC₅₀ Dose_Response->IC50 Proliferation_Assay Cell Proliferation Assay (e.g., BrdU, Ki67) IC50->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7, Annexin V) IC50->Apoptosis_Assay Metabolic_Assays Metabolic Assays IC50->Metabolic_Assays Signaling_Analysis Signaling Pathway Analysis (Western Blot for key proteins) Proliferation_Assay->Signaling_Analysis Apoptosis_Assay->Signaling_Analysis OCR_Assay Oxygen Consumption Rate (OCR) Metabolic_Assays->OCR_Assay Metabolomics Metabolomics (GC-MS/LC-MS) Metabolic_Assays->Metabolomics OCR_Assay->Signaling_Analysis Metabolomics->Signaling_Analysis Conclusion Comprehensive Profile of This compound's Cellular Activity Signaling_Analysis->Conclusion

Experimental Workflow for this compound

Conclusion

This compound, as a specific inhibitor of aspartate aminotransferase, holds significant potential as a tool to probe cellular metabolism and as a potential therapeutic agent, particularly in oncology. By disrupting the malate-aspartate shuttle and key metabolic pathways, this compound is predicted to induce metabolic stress, inhibit proliferation, and promote apoptosis in susceptible cell types. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers to investigate and quantify the biological activity of this compound in various cellular models. Further studies are warranted to confirm these predicted effects and to elucidate the full spectrum of this compound's cellular mechanism of action.

References

An In-depth Technical Guide on the Inhibition of Sterol Regulatory Element-Binding Protein (SREBP) by Fatostatin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Gostatin" did not yield any evidence of its involvement in the inhibition of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. It is likely that this was a confusion with Fatostatin , a well-documented and specific inhibitor of SREBP activation. This guide will, therefore, focus on the role, mechanism, and experimental validation of Fatostatin as an SREBP inhibitor, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis, controlling the synthesis of cholesterol, fatty acids, and triglycerides. Their dysregulation is implicated in a range of metabolic diseases and cancers, making the SREBP pathway a critical target for therapeutic intervention. Fatostatin is a synthetic diarylthiazole derivative that has emerged as a potent and specific small-molecule inhibitor of SREBP activation. It functions by directly binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the transport of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus. This blockade halts the proteolytic cleavage and subsequent activation of SREBPs, leading to the downregulation of lipogenic and cholesterogenic gene expression. This guide provides a comprehensive overview of Fatostatin's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.

Mechanism of Action of Fatostatin

The activation of SREBPs is a tightly regulated multi-step process. In a state of low cellular sterol levels, the SCAP protein escorts SREBP from the ER to the Golgi. Within the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. This releases the N-terminal domain of SREBP (nSREBP), which then translocates to the nucleus, binds to Sterol Regulatory Elements (SREs) on target gene promoters, and initiates the transcription of genes involved in lipid synthesis.

Fatostatin exerts its inhibitory effect by disrupting this crucial transport step. Its mechanism includes:

  • Direct Binding to SCAP: Fatostatin directly interacts with the SCAP protein.[1][2][3] This interaction occurs at a site distinct from the sterol-sensing domain of SCAP.[2]

  • Inhibition of ER-to-Golgi Translocation: By binding to SCAP, Fatostatin blocks the ER exit of the SCAP-SREBP complex.[1][2][3][4] This prevents the complex from reaching the Golgi apparatus, where the activation of SREBP would normally occur.

  • Prevention of Proteolytic Cleavage: As the SREBP precursor remains in the ER, it is inaccessible to the S1P and S2P proteases located in the Golgi. This prevents the generation of the active nuclear form of SREBP.[5][6]

  • Downregulation of Target Genes: The absence of nSREBP in the nucleus leads to a significant reduction in the transcription of SREBP target genes, such as those encoding for Fatty Acid Synthase (FASN), HMG-CoA Reductase (HMGCR), and the Low-Density Lipoprotein Receptor (LDLR).[5][6]

SREBP_Inhibition_by_Fatostatin Fatostatin Fatostatin SREBP_SCAP_Complex SREBP_SCAP_Complex Fatostatin->SREBP_SCAP_Complex Inhibits Translocation S1P S1P SREBP_SCAP_Complex->S1P Translocation S2P S2P S1P->S2P Cleavage Step 1 Cleaved_SREBP Cleaved_SREBP S2P->Cleaved_SREBP Cleavage Step 2 nSREBP nSREBP Cleaved_SREBP->nSREBP Translocation SRE SRE nSREBP->SRE Lipid_Genes Lipid_Genes SRE->Lipid_Genes Transcription

Quantitative Data on Fatostatin's Efficacy

The inhibitory potency of Fatostatin has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the specific assay used.

Parameter Cell Line Assay Value Reference
IC50CHO-K1 cellsSREBP2 Activation (Luciferase Reporter)5.6 µM[7]
IC50CHO cellsHMGCS1 Expression (RT-qPCR)2.5 - 10 µM[4][8]
IC50LNCaP (prostate cancer)Cell Proliferation (72h)17.96 µM[6]
IC50HEC-1A (endometrial cancer)Cell Proliferation (72h)4.53 µM[6]
IC50DU145 (prostate cancer)Cell Proliferation0.1 µM[8]

Detailed Experimental Protocols

The following protocols are representative of the methods used to validate the inhibitory effects of Fatostatin on the SREBP pathway.

This assay directly measures the inhibition of SREBP processing by quantifying the precursor and mature nuclear forms of the protein.

  • Cell Culture and Treatment:

    • Seed cells (e.g., LNCaP, C4-2B, or HEC-1A) in 6-well plates and grow to 70-80% confluency.[5][6]

    • Treat cells with varying concentrations of Fatostatin (e.g., 0-40 µM) or vehicle control (DMSO) for a specified duration, typically 24 hours.[5][6]

  • Protein Extraction:

    • Harvest cells and lyse them using RIPA buffer supplemented with protease inhibitors.[6]

    • For separation of nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.

    • Determine protein concentration using a BCA protein assay.[6]

  • Western Blotting:

    • Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SREBP-1 or SREBP-2 overnight at 4°C. These antibodies should detect both the precursor (~125 kDa) and the mature nuclear form (~68 kDa).[1][5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control like β-actin or GAPDH to normalize protein levels.[2][5]

Western_Blot_Workflow start Start: Cell Culture treatment Treat with Fatostatin (e.g., 24 hours) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-SREBP, 4°C Overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis: Quantify Precursor vs. Mature SREBP detection->analysis end End analysis->end

This assay quantifies the transcriptional activity of SREBP by measuring the expression of a reporter gene (luciferase) under the control of a promoter containing SREs.

  • Cell Culture and Transfection:

    • Seed cells (e.g., CHO-K1 or NIH-3T3) in 96-well plates.[7][9]

    • Co-transfect cells with a firefly luciferase reporter plasmid containing SREs (e.g., pSRE-Luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[9]

  • Treatment and Lysis:

    • After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of Fatostatin or controls (e.g., sterols).[7]

    • Incubate for an additional 16-24 hours.[4]

    • Lyse the cells using the reporter lysis buffer.

  • Luciferase Measurement:

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. A decrease in this ratio indicates inhibition of SREBP transcriptional activity.[9]

This method measures the mRNA levels of SREBP target genes to assess the downstream effects of Fatostatin.

  • Cell Culture and Treatment:

    • Culture and treat cells with Fatostatin as described in the Western blot protocol (Section 4.1).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using an RNA extraction kit (e.g., RNeasy Mini Kit).[5][6]

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamer primers.[5][6]

  • Quantitative PCR:

    • Perform qPCR using SYBR Green master mix and primers specific for SREBP target genes (e.g., FASN, HMGCS1, HMGCR, SCD-1, LDLR) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.[2][4]

    • Run the qPCR reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.[4]

This assay determines the effect of SREBP inhibition by Fatostatin on cancer cell growth.

  • Cell Seeding and Treatment:

    • Seed prostate or endometrial cancer cells in 96-well plates in triplicate.[5]

    • Treat the cells with a range of Fatostatin concentrations for 24, 48, and 72 hours.[6]

  • Viability Measurement:

    • Add a viability reagent such as MTS or MTT to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[5]

Downstream_Effects_of_Fatostatin Fatostatin Fatostatin SCAP_Binding Binds to SCAP Fatostatin->SCAP_Binding ER_Retention ER Retention of SREBP-SCAP SCAP_Binding->ER_Retention Cleavage_Inhibition Decreased SREBP Cleavage ER_Retention->Cleavage_Inhibition nSREBP_Reduction Reduced Nuclear SREBP (nSREBP) Cleavage_Inhibition->nSREBP_Reduction Gene_Downregulation Downregulation of Target Genes (FASN, HMGCR, LDLR) nSREBP_Reduction->Gene_Downregulation Lipid_Reduction Decreased Cellular Fatty Acid & Cholesterol Gene_Downregulation->Lipid_Reduction Cell_Growth_Inhibition Inhibition of Cancer Cell Proliferation Lipid_Reduction->Cell_Growth_Inhibition Apoptosis_Induction Induction of Apoptosis Cell_Growth_Inhibition->Apoptosis_Induction

Conclusion and Future Directions

Fatostatin is a pivotal research tool for elucidating the roles of the SREBP pathway in health and disease. Its specific mechanism of action—inhibiting the ER-to-Golgi transport of the SREBP-SCAP complex—provides a direct method for modulating cellular lipid metabolism. The demonstrated efficacy of Fatostatin in reducing cell proliferation and inducing apoptosis in various cancer cell lines highlights its therapeutic potential.[5][6] However, some studies suggest that Fatostatin may have off-target effects, including a general inhibition of ER-to-Golgi transport, which could contribute to its impact on cell growth independently of SCAP.[1][4] Further research and clinical investigation are necessary to fully understand its complete pharmacological profile and to develop more targeted second-generation SREBP pathway inhibitors for clinical applications in metabolic disorders and oncology.

References

Pharmacokinetics and pharmacodynamics of Gostatin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Gostatin (Rosuvastatin)

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of this compound (Rosuvastatin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a brand name for Rosuvastatin, a potent synthetic statin and a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway. Primarily prescribed for the management of hypercholesterolemia, Rosuvastatin plays a crucial role in reducing the risk of cardiovascular diseases. This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, mechanism of action, and key experimental findings related to Rosuvastatin.

It is important to note that the term "this compound" has also been used to refer to a novel amino acid produced by Streptomyces sumanensis which acts as an inhibitor of aspartate aminotransferase. This guide, however, focuses exclusively on Rosuvastatin, the widely used lipid-lowering agent.

Pharmacokinetics

Rosuvastatin exhibits a pharmacokinetic profile characterized by oral administration, hepatic uptake, and limited systemic metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: Following oral administration, peak plasma concentrations (Cmax) of Rosuvastatin are achieved in approximately 3 to 5 hours. The absolute bioavailability is about 20%.[1] Administration with food does not significantly affect the area under the curve (AUC).[1]

  • Distribution: The mean volume of distribution at a steady state is approximately 134 liters.[1] Rosuvastatin is 88% bound to plasma proteins, primarily albumin, and this binding is reversible and independent of plasma concentrations.[1]

  • Metabolism: Rosuvastatin undergoes limited metabolism, with about 10% of a radiolabeled dose recovered as metabolites.[1] The major metabolite is N-desmethyl rosuvastatin, formed mainly by the cytochrome P450 enzyme CYP2C9.[1] This metabolite has approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound.[1] Notably, there is no significant metabolism by CYP3A4.

  • Excretion: The primary route of elimination for Rosuvastatin and its metabolites is through the feces (90%).[1] The elimination half-life is approximately 19 hours.[1]

Pharmacokinetic Parameters in Healthy Adults

The following table summarizes key pharmacokinetic parameters of Rosuvastatin in healthy adult populations.

ParameterValueReference
Time to Peak (Tmax) 3 - 5 hours[1]
Absolute Bioavailability ~20%[1]
Volume of Distribution (Vd) ~134 Liters[1]
Plasma Protein Binding 88%[1]
Elimination Half-life (t1/2) ~19 hours[1]
Primary Route of Excretion Fecal (90%)[1]
Primary Metabolizing Enzyme CYP2C9[1]

Pharmacodynamics

The primary pharmacodynamic effect of Rosuvastatin is the reduction of circulating low-density lipoprotein cholesterol (LDL-C). It also favorably modulates other lipid parameters.

Mechanism of Action

Rosuvastatin competitively inhibits HMG-CoA reductase, the enzyme that converts HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates hepatic LDL receptors. The increased number of LDL receptors enhances the clearance of LDL-C from the circulation.

Cholesterol_Synthesis_Pathway HMG-CoA HMG-CoA HMG-CoA_Reductase HMG-CoA_Reductase HMG-CoA->HMG-CoA_Reductase Substrate Mevalonate Mevalonate ... ... Mevalonate->... Cholesterol Cholesterol HMG-CoA_Reductase->Mevalonate Catalyzes Rosuvastatin Rosuvastatin Rosuvastatin->HMG-CoA_Reductase Inhibits ...->Cholesterol

Cholesterol synthesis pathway and Rosuvastatin's point of inhibition.

Clinical Efficacy on Lipid Parameters

Clinical trials have consistently demonstrated the efficacy of Rosuvastatin in improving lipid profiles. The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial, for instance, showed that Rosuvastatin was more effective than atorvastatin, simvastatin, and pravastatin at lowering LDL-C across various doses.

DoseLDL-C Reduction (%)HDL-C Increase (%)Triglyceride Reduction (%)
Rosuvastatin 10 mg ~46%~8%~20%
Rosuvastatin 20 mg ~52%~10%~23%
Rosuvastatin 40 mg ~55%~10%~26%
Atorvastatin 10-80 mg 37 - 51%2 - 6%20 - 28%
Simvastatin 10-40 mg 28 - 39%~5%12 - 15%
Pravastatin 10-40 mg 20 - 30%3 - 6%8 - 13%
Data adapted from the STELLAR trial.

Pleiotropic Effects

Beyond its lipid-lowering effects, Rosuvastatin exhibits several "pleiotropic" effects that contribute to its cardiovascular benefits. These include improvements in endothelial function, anti-inflammatory properties, and antioxidant effects. These effects are mediated, in part, by the inhibition of isoprenoid synthesis, which are downstream products of mevalonate. This leads to the modulation of various signaling proteins like Rho, Rac, and their downstream effectors.

Pleiotropic_Effects_Pathway cluster_0 Mevalonate Pathway Inhibition cluster_1 Downstream Signaling Rosuvastatin Rosuvastatin HMG-CoA_Reductase HMG-CoA_Reductase Rosuvastatin->HMG-CoA_Reductase Inhibits eNOS_Upregulation eNOS_Upregulation Rosuvastatin->eNOS_Upregulation Promotes Inflammation Inflammation Rosuvastatin->Inflammation Reduces Oxidative_Stress Oxidative_Stress Rosuvastatin->Oxidative_Stress Reduces Mevalonate Mevalonate HMG-CoA_Reductase->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Rho_Kinase Rho_Kinase Isoprenoids->Rho_Kinase Activates Rho_Kinase->eNOS_Upregulation Inhibits

Simplified signaling of Rosuvastatin's pleiotropic effects.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical and clinical evaluation of Rosuvastatin.

In Vitro HMG-CoA Reductase Inhibition Assay

A common method to determine the inhibitory activity of Rosuvastatin is a spectrophotometric assay that measures the rate of NADPH oxidation.

  • Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, which is an NADPH-dependent reaction. The rate of NADPH consumption is measured by the decrease in absorbance at 340 nm.

  • General Protocol:

    • A reaction mixture is prepared containing assay buffer, NADPH, and purified HMG-CoA reductase enzyme.

    • Rosuvastatin (or other inhibitors) at various concentrations is added to the mixture.

    • The reaction is initiated by the addition of the substrate, HMG-CoA.

    • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The inhibitory activity (e.g., IC50) is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

HMG_CoA_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, NADPH, Enzyme) start->prepare_reagents add_inhibitor Add Rosuvastatin (Test Sample) prepare_reagents->add_inhibitor add_substrate Initiate with HMG-CoA add_inhibitor->add_substrate measure_absorbance Monitor A340 Decrease add_substrate->measure_absorbance calculate_inhibition Calculate IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for an HMG-CoA reductase inhibition assay.

In Vivo Animal Models of Hypercholesterolemia

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used animal model to study atherosclerosis and the effects of lipid-lowering therapies.

  • Model: ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human cardiovascular disease.

  • General Protocol:

    • ApoE-/- mice are fed a high-fat diet to accelerate the development of atherosclerosis.

    • A treatment group receives Rosuvastatin (e.g., via oral gavage or in drinking water) for a specified period (e.g., 20 weeks). A control group receives a placebo.

    • Blood samples are collected periodically to measure lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).

    • At the end of the study, animals are euthanized, and aortic tissues are harvested.

    • Atherosclerotic plaque size and lipid deposition in the aorta are quantified using histological staining (e.g., Oil Red O).

    • Inflammatory markers (e.g., IL-6, CCL2) may also be measured in the serum.

Clinical Trial Methodology for LDL-C Measurement

Large-scale clinical trials are essential to establish the efficacy and safety of Rosuvastatin in humans.

  • Study Design: Typically randomized, double-blind, active- or placebo-controlled studies.

  • Participant Population: Patients with primary hyperlipidemia, with or without established cardiovascular disease, and defined baseline LDL-C levels.

  • Intervention: Participants are randomized to receive a specific dose of Rosuvastatin or a comparator drug/placebo once daily for a predefined duration (e.g., 6 to 104 weeks).

  • Primary Endpoint: The primary efficacy endpoint is often the percent change in LDL-C from baseline to the end of the treatment period.

  • Lipid Measurement:

    • Fasting blood samples are collected at baseline and at specified follow-up visits.

    • Serum is separated, and total cholesterol, HDL-C, and triglycerides are measured using standardized enzymatic assays.

    • LDL-C is typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5), for triglyceride levels < 400 mg/dL. Direct LDL-C measurement may be used for higher triglyceride levels.

  • Statistical Analysis: Statistical models such as Analysis of Covariance (ANCOVA) are used to compare the mean percent change in LDL-C between treatment groups, adjusting for baseline values.

Conclusion

This compound (Rosuvastatin) is a highly effective HMG-CoA reductase inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its potent LDL-C lowering effects, coupled with beneficial pleiotropic properties, have established it as a cornerstone in the prevention and treatment of cardiovascular disease. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent.

References

An In-depth Technical Guide to Gostatin's Effect on Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of gostatin, a potent inhibitor of aspartate aminotransferase. It details its mechanism of action, impact on metabolic pathways, and relevant experimental protocols for its study.

Introduction

This compound (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a novel amino acid antagonist originally isolated from the bacterium Streptomyces sumanensis.[1][2] Its primary and most well-characterized biological activity is the potent and specific inhibition of aspartate aminotransferase (AAT), an essential enzyme linking amino acid and carbohydrate metabolism.[1][3] AAT, also known as glutamate-oxaloacetate transaminase (GOT), is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. By disrupting this key reaction, this compound serves as a powerful tool for investigating cellular nitrogen balance, energy metabolism, and specific amino acid biosynthetic and degradative pathways. This guide summarizes the quantitative kinetic data, metabolic consequences, and detailed experimental methodologies relevant to the study of this compound.

Mechanism of Action

This compound functions as a time-dependent, mechanism-based inhibitor, also known as a "suicide substrate," of aspartate aminotransferase.[1] Unlike a simple competitive inhibitor, this compound is processed by the enzyme's catalytic machinery. This leads to the formation of a reactive intermediate that then forms a covalent, irreversible bond with the enzyme, leading to its inactivation.[1] Studies indicate that this process involves the irreversible modification of the enzyme's essential pyridoxal phosphate (PLP) cofactor.[1] The binding stoichiometry has been determined to be one mole of this compound per mole of the AAT enzyme monomer, resulting in complete inactivation.[1]

In addition to its primary target, this compound has been shown to act as a nonselective antagonist of acidic amino acid receptors in the central nervous system, where it can block responses mediated by L-glutamate.[2]

Quantitative Data on this compound's Biological Activity

The efficacy of this compound has been quantified through enzyme kinetic studies and receptor binding assays. Table 1 summarizes the key kinetic parameters of this compound's interaction with its primary target, mitochondrial aspartate aminotransferase, and its secondary target, the glutamate receptor.

ParameterValueEnzyme/Receptor TargetOrganism/TissueCitation(s)
Inhibition Constant (Kᵢ) 59 µMMitochondrial Aspartate Aminotransferase (mAspAT)Pig Heart[1]
Catalytic Rate (k_cat) 0.11 s⁻¹mAspAT InactivationPig Heart[1]
Enzyme Half-Life 1.8 min (at 3.1 µM this compound)mAspAT InactivationPig Heart[1]
Binding Stoichiometry 1:1 (inhibitor:enzyme monomer)mAspATPig Heart[1]
Binding Kᵢ 22.0 µMNMDA-sensitive [³H]L-glutamate binding siteRat Brain[2]

Metabolic Consequences of Aspartate Aminotransferase Inhibition

The inhibition of AAT by this compound has profound and predictable effects on the concentrations of key metabolites at the intersection of the citric acid cycle and amino acid metabolism. While direct studies quantifying the full amino acid profile in response to this compound are not widely available, the effects can be inferred from AAT's metabolic role and from studies using other transaminase inhibitors, such as aminooxyacetate (AOA). The primary consequence is the disruption of the flow of nitrogen between the aspartate/oxaloacetate and glutamate/α-ketoglutarate pools.

This leads to an anticipated depletion of amino acids that are direct or indirect products of AAT-catalyzed transamination. Table 2 outlines the expected changes in key amino acid levels based on studies of the AAT inhibitor AOA, which serves as a functional proxy for this compound.

MetaboliteExpected ChangeBiological System (Inhibitor Used)Rationale for ChangeCitation(s)
Aspartic Acid DecreaseBreast Cancer Cells (AOA)Direct substrate of AAT; its consumption is blocked, and its synthesis from oxaloacetate is inhibited.[4]
Glutamic Acid DecreaseFish Liver (AOA)Synthesis from α-ketoglutarate via AAT is blocked. This can impact pathways reliant on glutamate as a nitrogen donor.[2]
Alanine DecreaseBreast Cancer Cells (AOA)Alanine is synthesized via transamination by Alanine Aminotransferase (ALT), which also relies on the glutamate pool. AAT inhibition depletes glutamate, indirectly starving ALT of a key substrate.[4]

The central role of Aspartate Aminotransferase (AAT) and the inhibitory action of this compound are best visualized through pathway diagrams.

metabolic_pathway cluster_TCA Citric Acid Cycle Intermediates cluster_AA Amino Acid Pools TCA Citric Acid Cycle OAA Oxaloacetate AKG α-Ketoglutarate AA Amino Acid Metabolism ASP L-Aspartate GLU L-Glutamate AAT Aspartate Aminotransferase (AAT/GOT) AKG->AAT ASP->AAT AAT->OAA AAT->GLU This compound This compound This compound->AAT Inhibition suicide_inhibition E_PLP AAT Enzyme + PLP Cofactor (Active) Complex Enzyme-Gostatin Complex (Reversible) E_PLP->Complex Binding This compound This compound (Suicide Substrate) This compound->Complex Complex->E_PLP Dissociation Intermediate Reactive Intermediate Formation Complex->Intermediate Catalytic Processing Inactive Covalently Modified Enzyme (Inactive) Intermediate->Inactive Irreversible Covalent Bond experimental_workflow start Hypothesis: This compound alters amino acid levels invitro Step 1: In Vitro Enzyme Inhibition Assay start->invitro Confirm target engagement cellular Step 2: Cell-Based Treatment invitro->cellular Determine IC₅₀ Select treatment dose extraction Step 3: Metabolite Extraction cellular->extraction Apply this compound to cells analysis Step 4: LC-MS/MS Quantification extraction->analysis Isolate amino acids data Step 5: Data Analysis & Interpretation analysis->data Quantify individual amino acids conclusion Conclusion: Metabolic Profile Shift Confirmed data->conclusion Compare treated vs. control

References

Investigating the Therapeutic Potential of Gostatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and irreversible inhibitor of the enzyme aspartate aminotransferase (AST). By targeting this key enzyme in amino acid metabolism, this compound presents a compelling case for therapeutic development in oncology and neurology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and an exploration of its therapeutic potential in pancreatic cancer and neuroprotection.

Introduction to this compound

This compound (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a novel amino acid derivative produced by the bacterium Streptomyces sumanensis.[1] Its primary biological activity stems from its ability to act as a suicide substrate for aspartate aminotransferase (AST), a pivotal enzyme in the malate-aspartate shuttle and amino acid metabolism.[2][3] This irreversible inhibition of AST disrupts cellular metabolism and presents therapeutic opportunities in diseases characterized by metabolic dysregulation or excitotoxicity.

Mechanism of Action

This compound functions as a mechanism-based inhibitor of aspartate aminotransferase.[2] The enzyme mistakes this compound for its natural substrate, aspartate, and initiates the catalytic process. This process, however, leads to the formation of a reactive intermediate that covalently binds to the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inactivation.[2] This "suicide inhibition" is highly specific and efficient, making this compound a powerful tool for studying AST function and a promising candidate for therapeutic development.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

ParameterValueEnzyme SourceConditionsReference
Ki 59 µMPig heart mitochondrial aspartate transaminase25°C[2]
kcat (inactivation) 0.11 s⁻¹Pig heart mitochondrial aspartate transaminase25°C[2]
Half-life of enzyme 1.8 minPig heart mitochondrial aspartate transaminaseat 3.1 µM this compound, 25°C[2]
Ki (displacement) 22.0 µMN-methyl-D-aspartate-sensitive [³H]-L-glutamate binding in rat brainNot specified[4]

Signaling Pathways and Experimental Workflows

Aspartate Aminotransferase and the Malate-Aspartate Shuttle

The following diagram illustrates the central role of aspartate aminotransferase (AST) in the malate-aspartate shuttle, a key pathway for transporting reducing equivalents into the mitochondria. This compound's inhibition of AST disrupts this shuttle.

Caption: Role of Aspartate Aminotransferase in the Malate-Aspartate Shuttle.

Experimental Workflow: Aspartate Aminotransferase (AST) Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of this compound on AST activity.

AST_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Data Analysis prep_enzyme Prepare AST Solution incubate Pre-incubate AST with this compound or Vehicle prep_enzyme->incubate prep_this compound Prepare this compound Solutions (various concentrations) prep_this compound->incubate prep_substrate Prepare Substrate Mix (Aspartate & α-Ketoglutarate) initiate Initiate Reaction (add Substrate Mix) prep_substrate->initiate prep_coupling Prepare Coupling Enzyme Mix (e.g., Malate Dehydrogenase & NADH) prep_coupling->initiate incubate->initiate monitor Monitor Reaction Progress (e.g., NADH absorbance at 340 nm) initiate->monitor calculate Calculate Initial Velocities monitor->calculate plot Plot Velocity vs. This compound Concentration calculate->plot determine Determine IC50/Ki plot->determine

Caption: Workflow for an AST inhibition assay.

Therapeutic Potential

Oncology: Targeting Pancreatic Cancer Metabolism

Pancreatic ductal adenocarcinoma (PDAC) is highly dependent on a metabolic pathway involving the cytosolic isoform of AST, also known as glutamate-oxaloacetate transaminase 1 (GOT1), to maintain redox balance and support proliferation.[1] Inhibition of GOT1 has been shown to induce ferroptosis, an iron-dependent form of cell death, in pancreatic cancer cells.[3][5] this compound, as a potent AST inhibitor, holds promise as a therapeutic agent for PDAC by disrupting this critical metabolic pathway.

The diagram below illustrates the proposed mechanism of action for this compound in pancreatic cancer.

Gostatin_Pancreatic_Cancer cluster_cell Pancreatic Cancer Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate Glutamate->Aspartate GOT1 Redox Redox Balance (NADPH Production) Aspartate->Redox GOT1 GOT1 (AST) Ferroptosis Ferroptosis GOT1->Ferroptosis Inhibition Induces Proliferation Cell Proliferation & Survival Redox->Proliferation Ferroptosis->Proliferation Inhibits This compound This compound This compound->GOT1 Inhibits

Caption: Proposed mechanism of this compound in pancreatic cancer.

Neuroprotection: Antagonism of Glutamate Receptors

In the central nervous system, this compound has been shown to act as a nonselective antagonist of acidic amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[4] Overstimulation of these receptors by the neurotransmitter glutamate leads to excitotoxicity, a key process in neuronal damage associated with stroke, traumatic brain injury, and neurodegenerative diseases.[2] By blocking these receptors, this compound may offer a neuroprotective effect.

The following diagram illustrates the neuroprotective potential of this compound.

Gostatin_Neuroprotection cluster_synapse Excitatory Synapse Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Leads to Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage This compound This compound This compound->NMDA_R Antagonizes

Caption: Neuroprotective mechanism of this compound via glutamate receptor antagonism.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sumanensis

This protocol is a generalized procedure based on methods for isolating secondary metabolites from Streptomyces species.

  • Cultivation:

    • Inoculate Streptomyces sumanensis into a suitable liquid medium (e.g., yeast extract-malt extract broth).

    • Incubate at 28-30°C with shaking (200 rpm) for 5-7 days.

  • Harvesting and Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with HCl.

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.

    • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Resuspend the crude extract in a minimal volume of methanol.

    • Subject the extract to column chromatography on a silica gel column.

    • Elute with a gradient of chloroform and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.

    • Pool the fractions containing this compound and concentrate.

    • Perform further purification by high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

    • Collect the peak corresponding to this compound and confirm its identity by mass spectrometry and NMR.

In Vitro Aspartate Aminotransferase (AST) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of AST by this compound.

  • Reagents:

    • AST enzyme (e.g., from porcine heart)

    • This compound stock solution

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Substrate solution: L-aspartate and α-ketoglutarate in assay buffer

    • Coupling enzyme: Malate dehydrogenase (MDH)

    • NADH solution

  • Procedure:

    • In a 96-well plate, add 10 µL of this compound at various concentrations (or vehicle control).

    • Add 70 µL of a master mix containing assay buffer, MDH, and NADH.

    • Add 10 µL of AST solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the AST activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound's unique mechanism of action as a suicide inhibitor of aspartate aminotransferase, combined with its demonstrated effects on cancer cell metabolism and glutamate receptor signaling, positions it as a highly promising molecule for therapeutic development. The data and protocols presented in this guide provide a solid foundation for further research into the clinical potential of this compound in oncology and neurology. Future studies should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in preclinical models of pancreatic cancer and neurodegenerative diseases, and further elucidating its molecular targets and pathways.

References

Gostatin: A Technical Guide for Metabolic Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gostatin

This compound, with the chemical formula C₈H₁₀N₂O₅, is a naturally occurring, potent, and irreversible inhibitor of the enzyme aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT).[1] First isolated from Streptomyces sumanensis, this compound plays a crucial role in metabolic research by allowing for the specific and time-dependent inactivation of AST.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and its application in studying metabolic pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid[3]
Molecular Formula C₈H₁₀N₂O₅[3]
Molar Mass 214.18 g/mol [3]
CAS Number 78416-84-9[3]
Appearance Colorless needles[3]

Mechanism of Action: Suicide Inhibition

This compound is classified as a suicide inhibitor, also known as a mechanism-based inactivator.[3][4] This means that the enzyme itself converts the inhibitor into a reactive form, which then irreversibly inactivates the enzyme. The inactivation of aspartate aminotransferase by this compound is a time-dependent process that involves the irreversible modification of the enzyme's essential cofactor, pyridoxal phosphate (PLP).[3]

The proposed mechanism involves the following steps:

  • Binding: this compound, as a substrate analog, binds to the active site of aspartate aminotransferase.

  • Enzymatic Conversion: The enzyme initiates its normal catalytic cycle, acting on this compound. This enzymatic processing transforms this compound into a highly reactive intermediate within the active site.

  • Irreversible Inactivation: The reactive intermediate then covalently binds to the pyridoxal phosphate (PLP) cofactor, forming a stable, inactive complex.[3] This covalent modification permanently disables the enzyme's catalytic activity.

The following diagram illustrates the general principle of suicide inhibition.

Suicide_Inhibition E Enzyme (AST) EI Enzyme-Inhibitor Complex E->EI Binds I This compound (Inactive) I->EI I_star Reactive Intermediate EI->I_star Catalysis E_I_inactive Inactive Enzyme Complex I_star->E_I_inactive Covalent Bond Formation

Figure 1: General mechanism of suicide inhibition by this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized by various kinetic parameters. The following table summarizes key quantitative data from the literature.

ParameterValueEnzyme SourceConditionsReference
Kᵢ 59 µMPorcine Heart Mitochondrial AST25°C[3]
k_cat 0.11 s⁻¹Porcine Heart Mitochondrial AST25°C[3]
Enzyme half-life 1.8 minPorcine Heart Mitochondrial ASTat 3.1 µM this compound, 25°C[3]

Experimental Protocols

Preparation and Handling of this compound
  • Solubility: this compound is soluble in aqueous solutions.

  • Storage: For long-term storage, it is recommended to store this compound as a solid at -20°C. Solutions can be prepared fresh for each experiment.

  • Stability: this compound is reported to be unstable at a pH below 3.0.

In Vitro Inhibition Assay of Aspartate Aminotransferase

This protocol provides a general framework for assessing the inhibitory activity of this compound against aspartate aminotransferase. Specific concentrations and incubation times may require optimization depending on the experimental goals.

Materials:

  • Purified aspartate aminotransferase

  • This compound

  • Aspartate solution

  • α-Ketoglutarate solution

  • Malate dehydrogenase (MDH)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Prepare a working solution of aspartate aminotransferase in the assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of concentrations.

  • Pre-incubation: In a microplate or cuvette, pre-incubate the aspartate aminotransferase with various concentrations of this compound for different time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C). Include a control with no this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, aspartate and α-ketoglutarate, along with the coupling enzyme MDH and NADH.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the AST activity.

  • Data Analysis: Calculate the initial reaction velocities for each this compound concentration and pre-incubation time. Plot the remaining enzyme activity against the pre-incubation time for each this compound concentration to determine the rate of inactivation.

AST_Assay_Workflow cluster_prep Preparation cluster_incubation Inhibition cluster_reaction Measurement cluster_analysis Analysis Prep_Enzyme Prepare AST Solution Preincubation Pre-incubate AST with this compound Prep_Enzyme->Preincubation Prep_this compound Prepare this compound Dilutions Prep_this compound->Preincubation Add_Substrates Add Aspartate, α-KG, MDH, NADH Preincubation->Add_Substrates Measure_Absorbance Monitor Absorbance at 340 nm Add_Substrates->Measure_Absorbance Calculate_Activity Calculate AST Activity Measure_Absorbance->Calculate_Activity Analyze_Inhibition Determine Inhibition Kinetics Calculate_Activity->Analyze_Inhibition

Figure 2: Experimental workflow for the in vitro inhibition assay.

Impact on Metabolic Pathways

Aspartate aminotransferase is a pivotal enzyme that links amino acid and carbohydrate metabolism. By catalyzing the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate, AST plays a key role in several metabolic pathways. Inhibition of AST by this compound can therefore have significant downstream effects.

The Malate-Aspartate Shuttle

The malate-aspartate shuttle is essential for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[5] Both cytosolic and mitochondrial isoforms of AST are critical components of this shuttle.[5]

Inhibition of AST by this compound disrupts the malate-aspartate shuttle, leading to:

  • Decreased mitochondrial NADH: This can impair the electron transport chain and reduce ATP synthesis.

  • Increased cytosolic NADH/NAD⁺ ratio: This can inhibit glycolysis.

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix NADH_c NADH NAD_c NAD+ NADH_c->NAD_c MDH1 OAA_c Oxaloacetate Malate_c Malate OAA_c->Malate_c MDH1 Malate_m Malate Malate_c->Malate_m Malate-α-KG Transporter Asp_c Aspartate Asp_c->OAA_c AST1 aKG_c α-Ketoglutarate Glu_c Glutamate aKG_c->Glu_c AST1 aKG_m α-Ketoglutarate aKG_c->aKG_m Malate-α-KG Transporter Glu_m Glutamate Glu_c->Glu_m Glu-Asp Transporter AST_c Cytosolic AST OAA_m Oxaloacetate Malate_m->OAA_m MDH2 Asp_m Aspartate OAA_m->Asp_m AST2 NADH_m NADH NAD_m NAD+ NAD_m->NADH_m MDH2 Asp_m->Asp_c Glu-Asp Transporter Glu_m->aKG_m AST2 AST_m Mitochondrial AST This compound This compound This compound->AST_c Inhibits This compound->AST_m Inhibits

Figure 3: Inhibition of the Malate-Aspartate Shuttle by this compound.
Amino Acid Metabolism, Urea Cycle, and Gluconeogenesis

Aspartate is a key metabolite that connects to several central metabolic pathways. Inhibition of its synthesis via AST can have cascading effects:

  • Urea Cycle: Aspartate is a direct precursor for the synthesis of argininosuccinate in the urea cycle. A decrease in aspartate availability due to AST inhibition can limit the capacity of the urea cycle, potentially leading to an accumulation of ammonia.[6]

  • Gluconeogenesis: Oxaloacetate, a product of the AST-catalyzed reaction, is a crucial intermediate in gluconeogenesis.[7] By reducing the production of oxaloacetate from aspartate, this compound can impair the synthesis of glucose from non-carbohydrate precursors, particularly from lactate.[8][9]

Applications in Drug Development and Research

This compound serves as a valuable tool for:

  • Target Validation: Studying the effects of AST inhibition in various disease models, such as cancer and metabolic disorders, to validate AST as a potential therapeutic target.[1]

  • Metabolic Pathway Elucidation: Investigating the interconnectivity of metabolic pathways by observing the systemic effects of specifically blocking the AST node.

  • Drug Discovery: Acting as a lead compound for the development of novel, more selective aminotransferase inhibitors.

Conclusion

This compound is a powerful and specific tool for researchers in the field of metabolism. Its mechanism as a suicide inhibitor of aspartate aminotransferase allows for the targeted investigation of the roles of this critical enzyme in a variety of cellular processes. A thorough understanding of its properties, mechanism, and experimental application, as outlined in this guide, is essential for its effective use in advancing metabolic research and drug discovery.

References

Methodological & Application

Application Notes: In Vitro Cell-Based Assays Using Gostatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gostatin is a potent and irreversible inhibitor of aspartate aminotransferase (AST), an enzyme crucial for amino acid metabolism.[1] As a "suicide substrate," this compound's mechanism-based inhibition provides a valuable tool for studying the roles of AST in various cellular processes.[1] These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in in vitro cell-based assays to investigate its effects on cellular metabolism and signaling pathways.

Aspartate aminotransferase, also known as glutamate-oxaloacetate transaminase (GOT), is a key enzyme in the malate-aspartate shuttle and amino acid biosynthesis and degradation. Its inhibition can have significant downstream effects on cellular energy production, nucleotide synthesis, and redox balance.[2][3] Understanding these effects is critical in fields such as oncology, where metabolic reprogramming is a hallmark of cancer.[3][4]

Data Presentation

To facilitate clear comparison and interpretation of experimental results, all quantitative data from this compound-based assays should be summarized in structured tables. This includes, but is not limited to, cell viability, enzyme activity, metabolite levels, and IC50 values.

Table 1: Example of Quantitative Data Summary for this compound Inhibition of Aspartate Aminotransferase (AST) Activity

Cell LineThis compound Concentration (µM)AST Activity (% of Control)Standard Deviation
HepG20.185.24.1
HepG2155.73.5
HepG21015.32.8
HepG21002.10.9
MCF-70.188.93.8
MCF-7160.14.2
MCF-71018.93.1
MCF-71003.51.2

Table 2: Example of IC50 Values for this compound in Different Cancer Cell Lines

Cell LineAssay TypeIC50 (µM)95% Confidence Interval
HepG2Cell Viability (72h)25.422.1 - 29.2
MCF-7Cell Viability (72h)31.828.5 - 35.6
A549Cell Viability (72h)45.240.1 - 51.0

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound (stock solution in sterile DMSO or PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[5][6][7]

Protocol 2: In Vitro Aspartate Aminotransferase (AST) Activity Assay in Cell Lysates

This protocol describes how to measure the inhibitory effect of this compound on AST activity in cell lysates.

Materials:

  • Cultured cells treated with various concentrations of this compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • AST activity assay kit (colorimetric or fluorometric)

  • Protein assay kit (e.g., BCA assay)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a protein assay kit.

  • AST Activity Measurement: Use a commercial AST activity assay kit. In a 96-well plate, add a standardized amount of protein from each cell lysate. Add the reaction mix from the kit to each well.

  • Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the rate of the reaction.

  • Data Analysis: Calculate the AST activity for each sample and normalize it to the total protein concentration. Express the results as a percentage of the activity in the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided to visualize key signaling pathways and experimental workflows.

Gostatin_AST_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_downstream Downstream Metabolic Consequences This compound This compound Gostatin_in This compound This compound->Gostatin_in Cellular Uptake (Hypothesized) Aspartate Aspartate AST Aspartate Aminotransferase (AST) Aspartate->AST Nucleotide_Synthesis Impaired Nucleotide Synthesis Aspartate->Nucleotide_Synthesis Alpha_KG α-Ketoglutarate Alpha_KG->AST Glutamate Glutamate Redox_Balance Altered Redox Balance (NADH/NAD+) Glutamate->Redox_Balance Oxaloacetate Oxaloacetate Malate_Aspartate_Shuttle Disruption of Malate-Aspartate Shuttle Oxaloacetate->Malate_Aspartate_Shuttle AST->Glutamate AST->Oxaloacetate Gostatin_in->AST Irreversible Inhibition Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A1 Seed cells in 96-well plate B1 Treat cells with This compound dilutions A1->B1 A2 Prepare serial dilutions of this compound A2->B1 B2 Incubate for 24, 48, or 72 hours B1->B2 C1 Add cell viability reagent B2->C1 C2 Measure signal (absorbance/fluorescence) C1->C2 C3 Calculate % viability vs. control C2->C3 C4 Plot dose-response curve and determine IC50 C3->C4

References

Application Notes and Protocols for Studying Aspartate Aminotransferase in Cancer Cells Using Gostatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartate aminotransferase (AAT), a pivotal enzyme in amino acid metabolism, exists in two isoforms: the cytosolic (GOT1) and the mitochondrial (GOT2). Both isoforms are crucial for cellular growth and proliferation by catalyzing the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate. In the context of oncology, cancer cells exhibit reprogrammed metabolism to sustain their rapid growth, often displaying a heightened reliance on specific metabolic pathways. AAT plays a critical role in this metabolic rewiring, particularly in processes such as the malate-aspartate shuttle, which is essential for mitochondrial respiration and maintaining redox balance. Consequently, inhibiting AAT has emerged as a promising therapeutic strategy for various cancers, including pancreatic and breast cancer.

Gostatin (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a potent, time-dependent inhibitor of pyridoxal phosphate-linked AAT. It acts as a suicide substrate, leading to the irreversible inactivation of the enzyme. This property makes this compound a valuable tool for elucidating the role of AAT in cancer cell biology and for assessing its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to study AAT in cancer cells.

Data Presentation

Table 1: Kinetic Parameters of this compound Inhibition of Mitochondrial Aspartate Aminotransferase (Pig Heart)

ParameterValueReference
Inhibition Type Time-dependent, Suicide Substrate
Ki 59 µM
kcat (inactivation) 0.11 s⁻¹
Enzyme Half-life at 3.1 µM this compound 1.8 min
Stoichiometry of Inactivation 1 mole of this compound per 1 mole of enzyme monomer

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cancer Cell Culture Cancer Cell Culture Cell Viability Assay (MTT/XTT) Cell Viability Assay (MTT/XTT) Cancer Cell Culture->Cell Viability Assay (MTT/XTT) AAT Activity Assay AAT Activity Assay Cancer Cell Culture->AAT Activity Assay Metabolomics Analysis Metabolomics Analysis Cancer Cell Culture->Metabolomics Analysis Western Blot Analysis Western Blot Analysis Cancer Cell Culture->Western Blot Analysis This compound Stock Solution This compound Stock Solution This compound Stock Solution->Cell Viability Assay (MTT/XTT) This compound Stock Solution->AAT Activity Assay This compound Stock Solution->Metabolomics Analysis This compound Stock Solution->Western Blot Analysis IC50 Determination IC50 Determination Cell Viability Assay (MTT/XTT)->IC50 Determination Metabolite Quantification Metabolite Quantification Metabolomics Analysis->Metabolite Quantification Protein Expression Analysis Protein Expression Analysis Western Blot Analysis->Protein Expression Analysis

Caption: Experimental workflow for studying the effects of this compound on cancer cells.

malate_aspartate_shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis NADH_c NADH Glycolysis->NADH_c NAD+_c NAD+ NADH_c->NAD+_c MDH1 OAA_c Oxaloacetate Malate_c Malate OAA_c->Malate_c Asp_c Aspartate GOT1 GOT1 Asp_c->GOT1 Malate_m Malate Malate_c->Malate_m Malate-αKG antiporter aKG_c α-Ketoglutarate Glu_c Glutamate aKG_c->Glu_c Glu_m Glutamate Glu_c->Glu_m Glu-Asp antiporter GOT1->OAA_c GOT1->Glu_c NADH_m NADH ETC Electron Transport Chain NADH_m->ETC NAD+_m NAD+ NAD+_m->NADH_m OAA_m Oxaloacetate Asp_m Aspartate OAA_m->Asp_m GOT2 Asp_m->Asp_c Glu-Asp antiporter Malate_m->OAA_m MDH2 aKG_m α-Ketoglutarate aKG_m->aKG_c Malate-αKG antiporter Glu_m->aKG_m GOT2 GOT2 GOT2->aKG_m This compound This compound This compound->GOT1 This compound->GOT2

Caption: Inhibition of the Malate-Aspartate Shuttle by this compound.

Experimental Protocols

Cell Viability Assay (MTT or XTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PANC-1 for pancreatic cancer, MDA-MB-231 for breast cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).

  • Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (vehicle control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/XTT Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

In-Cell Aspartate Aminotransferase Activity Assay

Objective: To measure the direct inhibition of AAT activity by this compound within cancer cells.

Materials:

  • Cancer cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • AAT activity assay kit (colorimetric or fluorometric)

  • 6-well plates

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • AAT Activity Measurement: Normalize the protein concentration of all samples with lysis buffer. Use an AAT activity assay kit according to the manufacturer's protocol. Typically, this involves mixing a specific volume of the cell lysate with a reaction mixture containing AAT substrates (aspartate and α-ketoglutarate).

  • The reaction produces glutamate, which is then used in a coupled enzymatic reaction to generate a product that can be measured by absorbance or fluorescence.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the AAT activity, often expressed as units per milligram of protein. Compare the activity in this compound-treated cells to that in vehicle-treated cells to determine the percentage of inhibition.

Metabolomic Analysis of this compound-Treated Cells

Objective: To identify and quantify changes in intracellular metabolite levels following AAT inhibition by this compound, particularly those related to the malate-aspartate shuttle and amino acid metabolism.

Materials:

  • Cancer cells

  • This compound

  • 6-well or 10 cm dishes

  • Ice-cold 80% methanol

  • Cell scraper

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Cell Culture and Treatment: Seed cells and treat with this compound at a concentration around its IC50 value (determined from the cell viability assay) for a specified duration (e.g., 24 hours). Include a vehicle control group.

  • Metabolite Extraction:

    • Quickly aspirate the medium and wash the cells with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the dish (e.g., 1 mL for a 6-well plate).

    • Incubate at -80°C for at least 15 minutes.

    • Scrape the cells in the methanol and transfer the mixture to a microcentrifuge tube.

  • Sample Processing: Centrifuge the samples at maximum speed for 15 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube. The pellet can be used for protein quantification.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Analyze the samples using a targeted or untargeted LC-MS method to measure the relative abundance of key metabolites such as aspartate, glutamate, malate, α-ketoglutarate, and oxaloacetate.

  • Data Analysis: Normalize the metabolite data to the protein content of the cell pellet. Perform statistical analysis (e.g., t-test or ANOVA) to identify significant changes in metabolite levels between this compound-treated and control cells. Pathway analysis tools can be used to interpret the metabolic shifts.

These protocols provide a framework for investigating the effects of this compound on AAT in cancer cells. Researchers should optimize the specific conditions, such as cell seeding density and treatment duration, for their particular cell line and experimental goals.

Application Notes and Protocols: Gostatin as a Tool for Studying Nitrogen Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen metabolism is a fundamental process in all living organisms, encompassing the synthesis and breakdown of amino acids, nucleotides, and other nitrogen-containing compounds. Aspartate aminotransferase (GOT), also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal enzyme in this process, catalyzing the reversible transfer of an amino group between aspartate and α-ketoglutarate to form oxaloacetate and glutamate.[1] This reaction serves as a critical link between amino acid metabolism and the citric acid cycle, playing essential roles in amino acid biosynthesis, degradation, and the urea cycle.[2]

Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and specific inhibitor of aspartate aminotransferase.[3][4] It acts as a time-dependent, competitive, and quasi-substrate inhibitor, making it an invaluable tool for elucidating the roles of GOT in various metabolic pathways.[5][6] By selectively inhibiting GOT, researchers can probe the consequences of disrupting this key enzymatic step on nitrogen flux, cellular amino acid pools, and related metabolic processes. These application notes provide detailed protocols and data for utilizing this compound as a research tool in the study of nitrogen metabolism.

Mechanism of Action

This compound functions as a suicide substrate for aspartate aminotransferase.[6] It binds to the active site of the enzyme in a manner similar to the natural substrate, aspartate. The enzyme then processes this compound, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme.[6] This time-dependent inactivation allows for precise control over the inhibition of GOT activity in experimental systems.

Quantitative Data

The inhibitory potency of this compound against aspartate aminotransferase has been characterized, although specific IC50 values for different isoforms and species are not extensively reported in publicly available literature. The following table summarizes the available kinetic data for porcine heart aspartate aminotransferase isoenzymes.

Enzyme SourceIsoenzymeInhibition Constant (K_i)k_cat (s⁻¹)Reference
Porcine HeartMitochondrial (mAST)59 µM0.11[6]
Porcine HeartCytosolic (cAST)No significant difference from mASTNo significant difference from mAST[7]

Note: IC50 values are dependent on substrate concentration. It is recommended to determine the IC50 experimentally under the specific assay conditions.

Signaling and Metabolic Pathways

Aspartate Aminotransferase in Nitrogen Metabolism

Aspartate aminotransferase is central to the movement of nitrogen between amino acids and α-keto acids. The diagram below illustrates the key role of GOT in linking the metabolism of aspartate and glutamate with the citric acid cycle.

GOT_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_tca TCA Cycle Aspartate_cyt Aspartate Oxaloacetate_cyt Oxaloacetate Aspartate_cyt->Oxaloacetate_cyt cGOT Urea_Cycle Urea Cycle Oxaloacetate_cyt->Urea_Cycle Aspartate source Glutamate_cyt Glutamate Glutamate_cyt->Urea_Cycle Ammonia source alpha_KG_cyt α-Ketoglutarate alpha_KG_cyt->Glutamate_cyt cGOT This compound This compound This compound->Aspartate_cyt Aspartate_mito Aspartate Oxaloacetate_mito Oxaloacetate Aspartate_mito->Oxaloacetate_mito mGOT Oxaloacetate_tca Oxaloacetate Oxaloacetate_mito->Oxaloacetate_tca Glutamate_mito Glutamate alpha_KG_mito α-Ketoglutarate alpha_KG_mito->Glutamate_mito mGOT Gostatin_mito This compound Gostatin_mito->Aspartate_mito alpha_KG_tca α-Ketoglutarate alpha_KG_tca->alpha_KG_mito

Fig. 1: Role of GOT in linking amino acid and energy metabolism.
Impact of this compound on the Urea Cycle

The urea cycle is the primary pathway for the disposal of excess nitrogen in mammals. Aspartate, generated by GOT, is a direct nitrogen donor in the cycle. By inhibiting GOT, this compound is expected to reduce the availability of aspartate, thereby impacting urea synthesis.

Gostatin_Urea_Cycle Ammonia Ammonia (NH₃) Carbamoyl_Phosphate Carbamoyl Phosphate Ammonia->Carbamoyl_Phosphate Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->Carbamoyl_Phosphate Citrulline Citrulline Carbamoyl_Phosphate->Citrulline Ornithine Ornithine Ornithine->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Aspartate Aspartate Aspartate->Argininosuccinate Oxaloacetate Oxaloacetate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine Urea Urea Arginine->Urea Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Transamination Oxaloacetate->Aspartate Transamination GOT GOT This compound This compound This compound->GOT

Fig. 2: this compound's inhibitory effect on the Urea Cycle via Aspartate.

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Aspartate Aminotransferase

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for GOT using a coupled enzyme assay.

Materials:

  • Purified aspartate aminotransferase (cytosolic or mitochondrial)

  • This compound

  • L-aspartic acid

  • α-ketoglutaric acid

  • Malate dehydrogenase (MDH)

  • NADH

  • Potassium phosphate buffer (pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Substrate/Cofactor Mix: In Assay Buffer, prepare a solution containing 20 mM L-aspartic acid, 2 mM α-ketoglutaric acid, 0.2 mM NADH, and 10 U/mL malate dehydrogenase.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in water. Create a dilution series ranging from 0.1 µM to 1 mM in Assay Buffer.

    • Enzyme Solution: Dilute the purified GOT in Assay Buffer to a concentration that gives a linear rate of NADH oxidation for at least 10 minutes.

  • Assay Protocol:

    • Add 20 µL of each this compound dilution or Assay Buffer (for the uninhibited control) to the wells of the 96-well plate.

    • Add 160 µL of the Substrate/Cofactor Mix to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each this compound concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

IC50_Workflow start Start reagent_prep Prepare Reagents (Assay Buffer, Substrates, this compound Dilutions, Enzyme) start->reagent_prep plate_setup Add this compound and Substrate Mix to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 5 min plate_setup->pre_incubation reaction_start Initiate Reaction with GOT Enzyme pre_incubation->reaction_start measurement Measure Absorbance at 340 nm (kinetic read) reaction_start->measurement data_analysis Calculate Initial Velocities measurement->data_analysis plotting Plot % Inhibition vs. [this compound] data_analysis->plotting ic50_calc Determine IC50 via Non-linear Regression plotting->ic50_calc end End ic50_calc->end

Fig. 3: Workflow for determining the IC50 of this compound.
Protocol 2: Analysis of Intracellular Amino Acid Levels in Cultured Cells Treated with this compound

This protocol details the treatment of cultured cells with this compound and the subsequent analysis of intracellular amino acid concentrations by HPLC.

Materials:

  • Mammalian cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Water (HPLC grade)

  • HPLC system with a fluorescence or mass spectrometry detector

  • Amino acid derivatization reagents (e.g., o-phthalaldehyde, OPA)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency in appropriate culture vessels.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) in fresh culture medium for a specified time (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well/dish.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the intracellular metabolites.

  • Sample Preparation for HPLC:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of HPLC-grade water or buffer.

    • Derivatize the amino acids in the extract according to the chosen derivatization protocol (e.g., OPA for primary amines).

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the amino acids using a suitable reversed-phase column and gradient elution program.

    • Detect the derivatized amino acids using a fluorescence detector (for OPA) or a mass spectrometer.

    • Quantify the concentrations of aspartate, glutamate, and other amino acids by comparing their peak areas to those of a standard curve prepared with known concentrations of amino acid standards.

Cell_Culture_Workflow start Start cell_culture Culture Cells to Confluency start->cell_culture gostatin_treatment Treat Cells with this compound cell_culture->gostatin_treatment cell_wash Wash Cells with Ice-Cold PBS gostatin_treatment->cell_wash extraction Extract Metabolites with 80% Methanol cell_wash->extraction centrifugation Centrifuge to Pellet Debris extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection drying Dry the Extract supernatant_collection->drying reconstitution Reconstitute in HPLC-grade Water drying->reconstitution derivatization Derivatize Amino Acids reconstitution->derivatization hplc_analysis Analyze by HPLC derivatization->hplc_analysis quantification Quantify Amino Acid Levels hplc_analysis->quantification end End quantification->end

Fig. 4: Workflow for analyzing intracellular amino acids after this compound treatment.

Applications in Drug Development

The central role of aspartate aminotransferase in metabolism makes it a potential target for therapeutic intervention in various diseases. For instance, in certain cancers, altered nitrogen metabolism is a hallmark, and targeting key enzymes like GOT could be a viable strategy. This compound and its analogs can be used as lead compounds for the development of more potent and specific inhibitors. The protocols described herein can be adapted for screening compound libraries and for characterizing the mechanism of action of novel GOT inhibitors.

Conclusion

This compound is a powerful and specific tool for the investigation of nitrogen metabolism. By inhibiting aspartate aminotransferase, researchers can gain valuable insights into the roles of this enzyme in health and disease. The application notes and protocols provided here offer a framework for utilizing this compound to study its effects on enzyme kinetics, cellular metabolism, and key pathways such as the urea cycle. These studies can contribute to a deeper understanding of nitrogen metabolism and may aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Use of Statins in Xenograft Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Gostatin" did not yield specific information on a compound of that name used in cancer xenograft models. The following application notes and protocols are based on the extensive research available for statins , a class of drugs investigated for their anti-cancer properties in preclinical models. It is presumed that "this compound" may have been a typographical error for "Statin."

These notes are intended for researchers, scientists, and drug development professionals working with xenograft models to investigate the therapeutic potential of statins in oncology.

Introduction to Statins in Cancer Research

Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is crucial for cholesterol synthesis.[1][2] Beyond their well-known cholesterol-lowering effects, statins have demonstrated anti-cancer properties in numerous preclinical studies.[3][4] These effects are attributed to the depletion of mevalonate and its downstream products, which are essential for various cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, and migration.[1][5]

The anti-tumor activities of statins involve multiple mechanisms, including:

  • Inhibition of cell proliferation: By inducing cell cycle arrest.[6]

  • Induction of apoptosis: Through mitochondrial-mediated pathways.[5][7]

  • Suppression of angiogenesis and metastasis. [1]

  • Modulation of autophagy. [3]

  • Inhibition of key signaling pathways: Including Ras, Rho, ERK, and Akt.[1][5]

Patient-derived xenograft (PDX) models, which involve implanting human tumor fragments into immunodeficient mice, are increasingly used to evaluate the efficacy of anti-cancer agents as they better recapitulate the heterogeneity of the original tumor.[8][9][10]

Key Signaling Pathways Affected by Statins

Statins exert their anti-cancer effects by modulating several critical signaling pathways.

cluster_0 Statin Action cluster_1 Downstream Effects Statin Statin HMG-CoA Reductase HMG-CoA Reductase Statin->HMG-CoA Reductase Inhibits Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Produces Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Mevalonate->Geranylgeranyl Pyrophosphate (GGPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Ras/Rho GTPases Ras/Rho GTPases Geranylgeranyl Pyrophosphate (GGPP)->Ras/Rho GTPases Activates (Prenylation) Farnesyl Pyrophosphate (FPP)->Ras/Rho GTPases Activates (Prenylation) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Ras/Rho GTPases->PI3K/Akt/mTOR Pathway Activates Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Promotes Cell Survival Cell Survival PI3K/Akt/mTOR Pathway->Cell Survival Promotes Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis Inhibits Angiogenesis Angiogenesis PI3K/Akt/mTOR Pathway->Angiogenesis Promotes

Statin Mechanism of Action and Downstream Signaling.

Experimental Protocols for Statin Use in Xenograft Models

The following protocols provide a general framework for assessing the efficacy of statins in cancer xenograft models. Specific details may need to be optimized based on the cancer type, cell line, and statin being investigated.

General Experimental Workflow

Cell_Culture Cancer Cell Culture Xenograft_Implantation Xenograft Implantation (Subcutaneous or Orthotopic) Cell_Culture->Xenograft_Implantation Tumor_Establishment Tumor Establishment (Measurable size) Xenograft_Implantation->Tumor_Establishment Randomization Animal Randomization (Control vs. Statin groups) Tumor_Establishment->Randomization Treatment Statin Administration (e.g., oral gavage, intraperitoneal) Randomization->Treatment Monitoring Tumor Growth Monitoring (Calipers, Imaging) Treatment->Monitoring Endpoint Endpoint Reached (Tumor size, time) Monitoring->Endpoint Analysis Tumor & Tissue Analysis (Histology, Western Blot, etc.) Endpoint->Analysis

Workflow for Statin Efficacy Studies in Xenograft Models.
Detailed Methodologies

3.2.1. Cell Lines and Animal Models

  • Cell Lines: A variety of human cancer cell lines can be used, such as MiaPaCa-2 (pancreatic), ZR-75-1 (breast), and various glioblastoma and lung cancer cell lines.[11]

  • Animal Models: Immunodeficient mice (e.g., nude, SCID, or NOD/SCID) are commonly used for establishing xenografts.[11]

3.2.2. Xenograft Implantation

  • Culture cancer cells to ~80% confluency.

  • Harvest and resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.

  • Inject a specified number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse. For orthotopic models, inject cells into the relevant organ.

3.2.3. Statin Preparation and Administration

  • Prepare the statin solution or suspension. For example, Lovastatin can be dissolved in a vehicle such as sterile phosphate-buffered saline (PBS).

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into control and treatment groups.

  • Administer the statin at the desired dose and schedule. Common administration routes include oral gavage or intraperitoneal injection. Dosing can range from 5 to 50 mg/kg, administered daily or several times a week.[7]

3.2.4. Tumor Growth Monitoring and Endpoint

  • Measure tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health.

  • The experimental endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified treatment duration.

  • At the endpoint, euthanize the mice and excise the tumors for further analysis.

3.2.5. Immunohistochemical and Molecular Analysis

  • Histology: Fix a portion of the tumor in formalin and embed in paraffin for Hematoxylin and Eosin (H&E) staining to observe morphology.

  • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

  • Western Blotting: Lyse tumor tissue to extract proteins and analyze the expression and phosphorylation status of proteins in key signaling pathways (e.g., Akt, ERK).

Quantitative Data from Preclinical Statin Studies

The following tables summarize representative quantitative data from studies using statins in xenograft models.

Table 1: Effect of Statins on Tumor Growth in Xenograft Models

StatinCancer TypeCell LineAnimal ModelDose and ScheduleTumor Growth Inhibition (%)Reference
Octreotide (Somatostatin analog)PancreaticMiaPaCa-2Nude Mice50 µg, twice dailySignificant inhibition from week 2[11]
Octreotide (Somatostatin analog)BreastZR-75-1Nude Mice50 µg, twice daily52% reduction in tumor volume[11]
LovastatinMammaryBJMC3879BALB/c Mice50 mg/kg, 3 times/weekSignificant dose-dependent reduction[7]
Pitavastatin (with Capmatinib)Oral Squamous Cell-In vivo modelsNot specifiedEnhanced tumor growth inhibition[5]

Table 2: In Vitro Cytotoxicity of Statins on Cancer Cell Lines

StatinCancer TypeCell LineEffectReference
OctreotideBreastZR-75-1Significant inhibition of in vitro growth[11]
SimvastatinGlioblastoma-Induced apoptosis by inhibiting AKT and mTOR[1]
AtorvastatinBreast-Associated with induction of autophagy[3]

Conclusion

Statins have demonstrated significant anti-cancer activity in a variety of preclinical xenograft models. Their ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways makes them promising candidates for further investigation, both as monotherapies and in combination with other anti-cancer agents. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of statins in oncology. Careful consideration of the appropriate xenograft model, statin dosage, and administration schedule is crucial for obtaining meaningful and translatable results.

References

Gostatin Administration for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gostatin is a potent and irreversible inhibitor of aspartate aminotransferase (AST), an enzyme crucial for amino acid metabolism.[1][2] AST plays a significant role in cellular biosynthesis and energy production, making it a potential therapeutic target for various diseases. While the in vitro characteristics of this compound as a "suicide substrate" for AST are well-documented, a comprehensive review of publicly available scientific literature reveals a significant gap in knowledge regarding its application in in vivo studies.[1][2]

Disclaimer: The following application notes and protocols are based on general principles of in vivo research and information available for other aspartate aminotransferase inhibitors due to the absence of specific published data for this compound. These are intended to serve as a foundational guide and must be adapted and optimized based on empirical data obtained from pilot studies.

Mechanism of Action

This compound functions as a mechanism-based inhibitor of aspartate aminotransferase. The enzyme processes this compound as it would its natural substrate, aspartate. This enzymatic reaction, however, converts this compound into a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[1] This targeted inhibition of AST can disrupt metabolic pathways that are critical for the proliferation of certain cell types, such as in specific cancers.

Signaling Pathway

The primary signaling pathway affected by this compound is amino acid metabolism, specifically the reversible transamination reaction catalyzed by AST. This reaction is central to the malate-aspartate shuttle and the synthesis of various amino acids and nucleotides.

Gostatin_Pathway This compound inhibits both mitochondrial (mAST) and cytosolic (cAST) aspartate aminotransferases, disrupting the malate-aspartate shuttle and amino acid metabolism. cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Malate_m Malate OAA_m Oxaloacetate Malate_m->OAA_m MDH2 Aspartate_m Aspartate OAA_m->Aspartate_m mAST Aspartate_c Aspartate Aspartate_m->Aspartate_c Glutamate_m Glutamate aKG_m α-Ketoglutarate Glutamate_m->aKG_m mAST aKG_c α-Ketoglutarate aKG_m->aKG_c AST_m mAST Malate_c Malate Malate_c->Malate_m OAA_c Oxaloacetate Malate_c->OAA_c MDH1 OAA_c->Aspartate_c cAST Glutamate_c Glutamate Glutamate_c->Glutamate_m Glutamate_c->aKG_c cAST AST_c cAST This compound This compound This compound->AST_m Irreversible Inhibition This compound->AST_c Irreversible Inhibition Gostatin_Workflow A Acclimatization of Animals B Randomization into Treatment Groups A->B C Baseline Measurements (e.g., Tumor Volume, Body Weight) B->C D This compound Administration (Specify Route, Dose, Frequency) C->D E Control Group (Vehicle Administration) C->E F Daily Monitoring (Clinical Signs, Body Weight) D->F E->F G Periodic Measurement of Efficacy Endpoint (e.g., Tumor Volume) F->G H Endpoint: Euthanasia and Tissue Collection G->H I Analysis of Samples (e.g., AST Activity, Biomarkers) H->I J Statistical Analysis and Reporting I->J

References

Application Notes and Protocols: Measuring the Effects of Gostatin on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to methodologies for assessing the effects of Gostatin, an inhibitor of aspartate aminotransferase, on cellular proliferation. It includes detailed experimental protocols, guidelines for data presentation, and visual diagrams of the underlying mechanism and experimental workflows.

Introduction

This compound is a known inhibitor of the enzyme aspartate aminotransferase (AST/GOT), which plays a critical role in amino acid metabolism by catalyzing the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1][2] This metabolic function is essential for providing the necessary building blocks for nucleotide and protein synthesis, which are fundamental processes for cell growth and division.[3] Inhibition of key metabolic enzymes is a promising strategy in cancer therapy, as cancer cells often exhibit altered metabolic pathways to sustain their high proliferation rates.[4] Therefore, quantifying the anti-proliferative effects of this compound is a crucial step in evaluating its therapeutic potential.

These application notes offer detailed protocols for commonly used cell proliferation assays, enabling researchers to accurately measure the impact of this compound on various cell lines.

Proposed Mechanism of Action

This compound functions as a quasi-substrate or suicide substrate for aspartate aminotransferase.[1][5] By inhibiting this enzyme, this compound can disrupt the nitrogen metabolism within the cell. This disruption limits the availability of essential amino acids required for the synthesis of new proteins and nucleic acids, which are vital for cell cycle progression and division. The resulting metabolic stress can lead to cell cycle arrest and a subsequent reduction in cell proliferation. This proposed mechanism highlights the potential of this compound as an anti-proliferative agent, particularly in cells that are highly dependent on the metabolic pathways regulated by aspartate aminotransferase.[4]

Gostatin_Mechanism_of_Action Proposed Anti-Proliferative Mechanism of this compound This compound This compound GOT Aspartate Aminotransferase (GOT/AST) This compound->GOT Metabolism Amino Acid Metabolism GOT->Metabolism Catalyzes Proliferation Cell Proliferation GOT->Proliferation Inhibition Pathway Synthesis Protein & Nucleotide Synthesis Metabolism->Synthesis Supports Synthesis->Proliferation Enables

Caption: Proposed mechanism of this compound's anti-proliferative effect.

Experimental Protocols

A variety of assays can be employed to measure cell proliferation, each with distinct principles, advantages, and disadvantages. The choice of assay depends on the cell type, experimental goals, and available equipment.[6] Key methods include assessing metabolic activity, quantifying DNA synthesis, and detecting proliferation-specific antigens.[6][7]

Experimental_Workflow General Workflow for Assessing this compound's Effect start Start: Cell Culture (Select appropriate cell line) seed 1. Seed Cells (e.g., 96-well plate) start->seed incubate1 2. Incubate (Allow cells to adhere, ~24h) seed->incubate1 treat 3. Treat with this compound (Various concentrations + control) incubate1->treat incubate2 4. Incubate (e.g., 24, 48, 72 hours) treat->incubate2 assay 5. Perform Proliferation Assay (e.g., MTT, BrdU) incubate2->assay measure 6. Data Acquisition (e.g., Plate Reader) assay->measure analyze 7. Data Analysis (Calculate % inhibition, IC50) measure->analyze end End: Results analyze->end

Caption: General experimental workflow for proliferation assays.

Protocol 3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for blank controls (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated wells as a negative control.

  • Exposure: Incubate the cells with this compound for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[9]

  • Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control.

Protocol 3.2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures cell proliferation by quantifying the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • BrdU Labeling Reagent (e.g., 10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (e.g., conjugated to HRP)

  • Antibody diluent

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the culture medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the fixing solution and wash the wells three times with wash buffer. Add 100 µL of the diluted anti-BrdU antibody to each well and incubate for 60-90 minutes at room temperature.

  • Washing: Remove the antibody solution and wash the wells three times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.

  • Analysis: Subtract the blank absorbance. Calculate the percentage of BrdU incorporation relative to the untreated control.

Data Presentation and Interpretation

Quantitative data from proliferation assays should be organized systematically to facilitate analysis and comparison. Results are typically presented as the mean ± standard deviation from at least three independent experiments. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of this compound required to inhibit cell proliferation by 50%, is a key parameter to determine.

Table 1: Example Data Structure for this compound Anti-Proliferation Effects
Cell LineThis compound Concentration (µM)Incubation Time (h)% Inhibition of Proliferation (Mean ± SD)
Cell Line A 0 (Control)480 ± 0
14815.2 ± 3.1
104848.9 ± 5.5
504885.7 ± 4.2
1004896.1 ± 2.8
Cell Line B 0 (Control)480 ± 0
1488.3 ± 2.5
104832.4 ± 4.9
504871.6 ± 6.1
1004889.0 ± 3.7

Note: The data presented in this table are hypothetical and serve as an illustration for data presentation.

IC₅₀ Determination

The IC₅₀ value is calculated by plotting the percentage of proliferation inhibition against the logarithm of this compound concentration. A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) is then used to fit a dose-response curve and determine the precise IC₅₀ value. This value is critical for comparing the potency of this compound across different cell lines and against other compounds.

References

Application Notes and Protocols: Assessing Gostatin's Impact on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gostatin is a small molecule inhibitor that has been identified for its potential to modulate cellular metabolic processes.[1] It is believed to primarily function by inhibiting the Sterol Regulatory Element-Binding Protein (SREBP), a master transcriptional regulator of lipid homeostasis.[1] By blocking SREBP activity, this compound may reduce the synthesis of cholesterol and fatty acids, making it a compound of interest for research in metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and obesity.[1]

These application notes provide a comprehensive protocol for researchers to assess the detailed impact of this compound on key pathways of lipid metabolism. The protocols cover both in vitro and in vivo methodologies, from initial cell-based screening to whole-body metabolic phenotyping.

Overview of Key Lipid Metabolism Pathways

Lipid metabolism is a complex network of biochemical processes. This compound's potential inhibition of SREBP suggests it may influence the following core pathways:

  • Cholesterol Biosynthesis: This pathway, primarily occurring in the liver, synthesizes cholesterol de novo. A key rate-limiting enzyme is HMG-CoA reductase (HMGCR), the target of statin drugs.[2][3][4] SREBP-2 is a primary activator of HMGCR and other genes in this pathway.

  • Fatty Acid Synthesis (Lipogenesis): This process converts excess carbohydrates into fatty acids for storage as triglycerides. SREBP-1c is a major transcription factor that upregulates key lipogenic enzymes like Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).

  • Fatty Acid Oxidation (β-oxidation): This catabolic process breaks down fatty acids to produce energy.[5][6][7] It is a crucial pathway for energy production, particularly in the liver and muscle. Its regulation is often reciprocal to lipogenesis.

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of this compound Action

Gostatin_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus SCAP SCAP SREBP SREBP SCAP->SREBP Binds S1P S1P SREBP->S1P Cleavage 1 S2P S2P S1P->S2P Cleavage 2 nSREBP nSREBP (Active) S2P->nSREBP Release of nSREBP SRE SRE (Sterol Response Element) nSREBP->SRE Binds to Lipid_Genes Lipid Synthesis Genes (e.g., HMGCR, FASN) SRE->Lipid_Genes Activates Transcription This compound This compound This compound->SREBP Inhibits Processing/Activation Low_Sterols Low Cellular Sterols Low_Sterols->SCAP Induces ER to Golgi Transport Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation A Dose-Response Cytotoxicity Assay B Lipid Quantification (Cholesterol, Triglycerides) A->B C Fatty Acid Oxidation Assay A->C D Gene & Protein Expression (qPCR, Western Blot) A->D E Animal Model Selection (e.g., High-Fat Diet Mice) D->E Promising results lead to F This compound Administration E->F G Metabolic Phenotyping (Plasma Lipids, GTT, ITT) F->G H Tissue Analysis (Liver Histology & Lipid Content) G->H End End: Data Analysis & Conclusion H->End Start Start: Hypothesis Formulation Start->A

References

Troubleshooting & Optimization

Optimizing Gostatin Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Gostatin concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a naturally derived, irreversible inhibitor of aspartate aminotransferase (GOT), an enzyme crucial for amino acid metabolism.[1][2] It acts as a "suicide substrate" or mechanism-based inhibitor, meaning it is processed by the enzyme to a reactive form that then irreversibly binds and inactivates it.[3] By inhibiting GOT, this compound can disrupt the metabolic pathways that are essential for the proliferation of certain cell types, including cancer cells.[4]

2. What is the expected cellular response to this compound treatment?

By inhibiting aspartate aminotransferase, this compound is hypothesized to induce metabolic stress in cells that are highly dependent on this enzyme. This can lead to a reduction in cell viability and, in many cases, the induction of apoptosis (programmed cell death). The specific response and its magnitude can vary significantly between different cell lines.

3. How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound will depend on the cell line being used and the desired experimental outcome (e.g., apoptosis induction, inhibition of proliferation). A dose-response experiment is the most effective way to determine this. This involves treating your cells with a range of this compound concentrations and measuring the effect on cell viability after a set incubation period.

4. What is a typical starting concentration range for a dose-response experiment with this compound?

Based on its known kinetic properties for inhibiting purified aspartate aminotransferase (Ki of 59 µM), a reasonable starting point for cell-based assays would be a broad range of concentrations from low micromolar to millimolar.[3] A suggested starting range could be from 1 µM to 1000 µM (1 mM), using serial dilutions.

5. How long should I incubate my cells with this compound?

The incubation time will depend on the cell line's doubling time and the specific endpoint being measured. For initial dose-response experiments, a 24 to 48-hour incubation period is a common starting point.

6. How should I prepare my this compound stock solution?

This compound is soluble in water and dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO or water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. This compound is reported to be stable in neutral or alkaline solutions but less stable in acidic conditions.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability even at high this compound concentrations. 1. Cell line is resistant to this compound's effects. 2. Insufficient incubation time. 3. This compound has degraded. 4. Inaccurate concentration of stock solution.1. Choose a different cell line or a positive control cell line known to be sensitive to metabolic inhibitors. 2. Increase the incubation time (e.g., 72 hours). 3. Prepare fresh this compound stock solution. Avoid repeated freeze-thaw cycles. Ensure the pH of the final culture medium is not acidic.[5] 4. Verify the concentration of your stock solution.
High variability between replicate wells. 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. 2. Mix the this compound-containing medium well before adding to the cells. 3. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Precipitate forms in the cell culture medium after adding this compound. 1. This compound concentration exceeds its solubility limit in the medium. 2. Interaction with components in the serum or medium.1. Prepare a lower concentration stock solution or ensure the final DMSO concentration in the medium is low (typically <0.5%). 2. Perform a solubility test of this compound in your specific cell culture medium before treating the cells.
Unexpected or off-target effects observed. 1. This compound may have other cellular targets besides aspartate aminotransferase. 2. The vehicle (e.g., DMSO) is causing toxicity.1. Review the literature for any known off-target effects of this compound. Consider using a rescue experiment by supplementing the media with downstream metabolites of the GOT reaction. 2. Include a vehicle-only control in your experiments to assess the effect of the solvent on your cells.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare a 2X working solution of this compound in complete medium from your stock solution. Create a dilution series to cover a range of concentrations (e.g., 2 µM to 2000 µM for a final concentration range of 1 µM to 1000 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the 2X this compound working solutions to the respective wells. For suspension cells, add 100 µL of the 2X working solution directly to the existing 100 µL of cell suspension.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).

    • Add 150 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Confirmation of Apoptosis using a Caspase-3 Activity Assay

This protocol can be used to confirm if the observed decrease in cell viability is due to the induction of apoptosis.

Materials:

  • Cells treated with this compound at the determined IC50 concentration (from Protocol 1)

  • Untreated control cells

  • Positive control for apoptosis (e.g., cells treated with staurosporine)

  • Caspase-3 colorimetric or fluorometric assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at an appropriate density.

    • Treat the cells with the IC50 concentration of this compound, a vehicle control, and a positive control inducer of apoptosis for the previously determined optimal time.

  • Cell Lysis:

    • After treatment, harvest the cells and prepare cell lysates according to the caspase-3 assay kit protocol.[6] This typically involves washing the cells with PBS and then incubating them in a lysis buffer.

  • Caspase-3 Activity Assay:

    • Perform the caspase-3 activity assay on the cell lysates as per the manufacturer's protocol.[7][8][9] This usually involves adding a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the lysates and incubating to allow for cleavage by active caspase-3.

  • Data Measurement and Analysis:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Compare the caspase-3 activity in the this compound-treated cells to the untreated and positive controls. A significant increase in caspase-3 activity in the this compound-treated cells compared to the untreated control indicates the induction of apoptosis.

Data Presentation

Table 1: Example of Cell Viability Data from a this compound Dose-Response Experiment

This compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
11.22 ± 0.0797.6
101.10 ± 0.0688.0
500.85 ± 0.0568.0
1000.63 ± 0.0450.4
2500.40 ± 0.0332.0
5000.25 ± 0.0220.0
10000.15 ± 0.0112.0

Table 2: Example of Caspase-3 Activity Data

TreatmentCaspase-3 Activity (Fold Change vs. Untreated)
Untreated1.0
Vehicle Control1.1
This compound (IC50)4.5
Staurosporine (Positive Control)8.2

Visualizations

Gostatin_Signaling_Pathway This compound This compound GOT Aspartate Aminotransferase (GOT) This compound->GOT Inhibits Metabolic_Stress Metabolic Stress (Amino Acid Depletion) GOT->Metabolic_Stress Leads to Mitochondria Mitochondria Metabolic_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (Dose-Response) Incubate_24h->Treat_this compound Incubate_24_48h Incubate 24-48h Treat_this compound->Incubate_24_48h Viability_Assay Perform Cell Viability Assay (MTT) Incubate_24_48h->Viability_Assay Analyze_Data Analyze Data & Determine IC50 Viability_Assay->Analyze_Data Apoptosis_Assay Confirm with Apoptosis Assay (Caspase-3) Analyze_Data->Apoptosis_Assay Optional Confirmation End End Analyze_Data->End Apoptosis_Assay->End

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Problem Experiment Fails No_Effect No Effect Observed Problem->No_Effect Cause? High_Variability High Variability Problem->High_Variability Cause? Precipitate Precipitate Forms Problem->Precipitate Cause? Check_Concentration Check this compound Concentration & Stability No_Effect->Check_Concentration Solution Check_Incubation Increase Incubation Time No_Effect->Check_Incubation Solution Check_Seeding Review Cell Seeding Technique High_Variability->Check_Seeding Solution Check_Solubility Verify this compound Solubility in Media Precipitate->Check_Solubility Solution

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Improving the Efficacy of Gostatin in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Gostatin is an irreversible inhibitor of aspartate aminotransferase. Currently, there is a significant lack of published in vivo efficacy, pharmacokinetic, and toxicology data for this compound in publicly available scientific literature. Therefore, this technical support center provides guidance based on the known mechanism of action of this compound, general principles of in vivo studies for enzyme inhibitors, and data from related compounds that also target aspartate aminotransferase. This information should be used as a general guide, and researchers should conduct thorough dose-finding and toxicology studies for their specific in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a suicide substrate (mechanism-based inhibitor) that irreversibly inhibits the enzyme aspartate aminotransferase (AST).[1] AST is a pyridoxal phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transfer of an α-amino group between aspartate and glutamate.[2][3] By irreversibly binding to AST, this compound effectively removes the enzyme from its metabolic pool.

Q2: What are the potential downstream effects of inhibiting aspartate aminotransferase?

A2: Inhibiting aspartate aminotransferase can disrupt the malate-aspartate shuttle, a key pathway for transferring reducing equivalents from the cytoplasm to the mitochondria. This can impact cellular energy metabolism. Additionally, AST inhibition can affect the biosynthesis and degradation of amino acids, potentially leading to an accumulation of aspartate and a depletion of glutamate and other downstream metabolites.[2][4] These disruptions can affect pathways like the Krebs cycle and gluconeogenesis.[4]

Q3: Is there a recommended starting dose for this compound in in vivo models?

A3: There is currently no established in vivo dosage for this compound from publicly available studies. We recommend conducting a dose-response study to determine the optimal concentration for your specific animal model and experimental goals. As a starting point, you may consider reviewing literature on other aspartate aminotransferase inhibitors. For example, in a study with L-hydrazinosuccinate, another AST inhibitor, intraperitoneal administration in mice at a dose of 0.6 mmol/kg resulted in a rapid and sustained decrease in AST activity in the liver and kidney.

Q4: How can I assess the in vivo efficacy of this compound?

A4: The efficacy of this compound can be assessed by measuring the activity of aspartate aminotransferase in tissue homogenates or plasma at various time points after administration. A significant and sustained reduction in AST activity would indicate target engagement. Additionally, you can measure the levels of relevant metabolites, such as aspartate and glutamate, to determine the downstream metabolic consequences of AST inhibition.

Q5: What are potential off-target effects of this compound?

A5: While specific off-target effects of this compound have not been extensively studied, inhibitors of aminotransferases can sometimes affect other pyridoxal phosphate-dependent enzymes. For instance, some AST inhibitors have been shown to also inhibit alanine aminotransferase (ALT), though often to a lesser extent. It is advisable to test the effect of this compound on other related enzymes to assess its selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable phenotype or change in biomarkers after this compound administration. 1. Inadequate Dose: The administered dose may be too low to achieve sufficient target inhibition. 2. Poor Bioavailability: this compound may have poor absorption, rapid metabolism, or rapid clearance. 3. Compound Instability: this compound may be unstable in the formulation or under physiological conditions. 4. Ineffective Route of Administration: The chosen route of administration may not be optimal for delivering this compound to the target tissue.1. Dose Escalation Study: Perform a dose-escalation study to determine a dose that results in significant AST inhibition. 2. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Consider alternative formulations to improve bioavailability. 3. Formulation and Stability Testing: Ensure the formulation is appropriate and that this compound is stable under storage and administration conditions. 4. Explore Different Administration Routes: Test alternative routes of administration (e.g., intravenous, intraperitoneal, oral gavage) to identify the most effective one.
High variability in experimental results between animals. 1. Inconsistent Dosing: Inaccuracies in dose preparation or administration. 2. Biological Variability: Differences in metabolism or response to the compound among individual animals. 3. Technical Variability: Inconsistencies in sample collection or processing.1. Standardize Dosing Procedure: Ensure accurate and consistent preparation and administration of this compound. 2. Increase Sample Size: Use a larger number of animals per group to account for biological variability. 3. Standardize Experimental Procedures: Maintain consistency in all experimental procedures, from animal handling to sample analysis.
Observed toxicity or adverse effects. 1. Dose is too high. 2. Off-target effects. 3. Accumulation of toxic metabolites due to AST inhibition. 1. Dose Reduction: Lower the dose of this compound. 2. Assess Off-Target Activity: Test for inhibition of other related enzymes. 3. Metabolomic Analysis: Analyze plasma and tissue samples for the accumulation of potentially toxic metabolites.
Difficulty in measuring target engagement. 1. Assay sensitivity: The enzyme activity assay may not be sensitive enough to detect partial inhibition. 2. Timing of measurement: AST activity may recover over time due to new protein synthesis.1. Optimize Assay: Use a highly sensitive and validated assay for measuring AST activity. 2. Time-Course Analysis: Measure AST activity at multiple time points after this compound administration to capture the dynamics of inhibition and recovery.

Quantitative Data

Note: The following data is for the aspartate aminotransferase inhibitor L-hydrazinosuccinate in mice and is provided as an illustrative example due to the lack of available quantitative data for this compound.

Parameter Value Organ Time Point
Dose 0.6 mmol/kg--
Route of Administration Intraperitoneal--
AST Activity (% of control) < 10%LiverPost-administration
AST Activity (% of control) < 10%KidneyPost-administration
AST Activity Recovery No appreciable reversalLiver, Kidney24 hours
AST Activity Recovery Significant recoveryBrain, Heart24 hours

Experimental Protocols

General Protocol for Evaluating the In Vivo Efficacy of an Aspartate Aminotransferase Inhibitor
  • Animal Model Selection: Choose an appropriate animal model based on the research question. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Preparation: Prepare the inhibitor in a suitable vehicle. The choice of vehicle will depend on the inhibitor's solubility and the route of administration. Ensure the final concentration is appropriate for the desired dose and administration volume.

  • Dose Administration: Administer the inhibitor to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage, intravenous injection). Include a vehicle control group that receives the vehicle without the inhibitor.

  • Sample Collection: At predetermined time points after administration, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture). Euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain, heart).

  • Tissue Processing: Homogenize the harvested tissues in a suitable buffer to prepare lysates for enzyme activity assays.

  • Aspartate Aminotransferase (AST) Activity Assay: Measure the AST activity in the plasma and tissue lysates using a commercially available kit or a validated in-house method.

  • Protein Quantification: Determine the total protein concentration in the tissue lysates to normalize the AST activity.

  • Data Analysis: Express AST activity as units per milligram of protein for tissue samples and units per liter for plasma. Compare the AST activity in the inhibitor-treated groups to the vehicle control group to determine the percent inhibition.

Visualizations

Signaling_Pathway_of_AST_Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Aspartate_cyto Aspartate AST_cyto Aspartate Aminotransferase (Cytosolic) Aspartate_cyto->AST_cyto aKG_cyto α-Ketoglutarate aKG_cyto->AST_cyto Glutamate_cyto Glutamate OAA_cyto Oxaloacetate Malate_cyto Malate OAA_cyto->Malate_cyto Malate Dehydrogenase AST_cyto->Glutamate_cyto AST_cyto->OAA_cyto Aspartate_mito Aspartate AST_mito Aspartate Aminotransferase (Mitochondrial) Aspartate_mito->AST_mito aKG_mito α-Ketoglutarate aKG_mito->AST_mito Glutamate_mito Glutamate OAA_mito Oxaloacetate Citric_Acid_Cycle Citric_Acid_Cycle OAA_mito->Citric_Acid_Cycle Enters AST_mito->Glutamate_mito AST_mito->OAA_mito This compound This compound This compound->AST_cyto Inhibits This compound->AST_mito Inhibits Malate_mito Malate Malate_cyto->Malate_mito Malate-Aspartate Shuttle Malate_mito->OAA_mito Malate Dehydrogenase

Caption: Theoretical signaling pathway of this compound inhibition.

Experimental_Workflow Start Start Animal_Model Select Animal Model Start->Animal_Model Dose_Formulation Prepare this compound Formulation and Vehicle Control Animal_Model->Dose_Formulation Randomization Randomize Animals into Treatment Groups Dose_Formulation->Randomization Administration Administer this compound or Vehicle Randomization->Administration Monitoring Monitor Animals for Clinical Signs Administration->Monitoring Sample_Collection Collect Blood and Tissues at Defined Time Points Monitoring->Sample_Collection Sample_Processing Process Samples for Analysis (e.g., Tissue Homogenization) Sample_Collection->Sample_Processing Analysis Perform Biochemical Assays (AST Activity, Metabolites) Sample_Processing->Analysis Data_Analysis Analyze and Interpret Data Analysis->Data_Analysis Conclusion Draw Conclusions on In Vivo Efficacy Data_Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for in vivo studies.

References

Technical Support Center: Gostatin Degradation and Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Gostatin": Information specific to a compound named "this compound" is limited. However, the name bears a strong resemblance to the "statin" class of drugs, which are widely used as cholesterol-lowering agents. This guide is developed based on the extensive research and data available for various statins like Atorvastatin, Simvastatin, Pravastatin, and Lovastatin. The principles of degradation and storage outlined here are likely applicable to "this compound" if it belongs to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound in solid and solution forms?

For solid (lyophilized) this compound, it is recommended to store it in a tightly sealed vial, desiccated at -20°C for long-term storage (months to years).[1][2] For short-term storage (days to weeks), 0-4°C in a dry, dark place is suitable.[1]

Stock solutions should be prepared fresh for use whenever possible.[2] If storage is necessary, they should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.[2] Long-term storage of solutions is generally not recommended.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[2]

Q2: How does pH affect the stability of this compound?

The stability of statins is highly pH-dependent. Generally, they are more stable in mildly acidic conditions (pH 4-5) compared to neutral or alkaline conditions.[3][4] For instance, the degradation of pravastatin is significantly influenced by both pH and temperature, with stability increasing as the pH rises from acidic towards neutral, but then decreasing in more alkaline conditions.[5][6] Atorvastatin has been found to be less stable in acidic mediums compared to basic mediums.[7][8] The lactone form of some statins is most stable at a pH of 4.5, while the hydroxy acid form is more prevalent at a pH of 7 or higher.[4]

Q3: Is this compound sensitive to light?

Yes, many statins are photolabile.[9][10] For example, Pitavastatin has been shown to be photolabile, with its photodegradation following first-order kinetics upon exposure to UV-A radiation.[9] Therefore, it is crucial to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in foil.[10]

Q4: What solvents are suitable for dissolving and storing this compound?

The choice of solvent can impact the stability of this compound. Statins have varying solubilities in common organic solvents. For example, Atorvastatin calcium is slightly soluble in water and acetonitrile.[8] The stability of pesticides with similar functional groups has been shown to be better in exchange solvents like isooctane, hexane, and toluene compared to more polar extraction solvents like acetone and acetonitrile.[11][12] If using acetonitrile, the addition of 0.1% (v/v) acetic acid can improve the stability of certain compounds.[11][12] For cellular assays, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. However, it is important to use a final concentration of DMSO that is non-toxic to the cells.

Q5: Can short periods of high temperature during shipping affect the quality of this compound?

Short periods (less than a week) at temperatures higher than the recommended storage temperature, such as those that may occur during shipping, will not significantly affect the product's life or efficacy for many bioactive chemicals.[2] this compound is expected to be stable for a few weeks during ordinary shipping.[1] However, upon receipt, it should be stored under the recommended long-term storage conditions.

Troubleshooting Guide

Q1: I observe unexpected peaks in my HPLC chromatogram. Could this be this compound degradation?

A: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. Statins can degrade into several products, especially when exposed to stress conditions like improper pH, light, or temperature.[7][8][9]

  • Possible Cause: Hydrolysis (acidic or basic), oxidation, or photodegradation.

  • Solution:

    • Review your sample preparation and storage: Ensure that your solvents are fresh and of high purity, and that the pH of your solutions is within the stable range for this compound.

    • Protect from light: Always handle and store this compound solutions in amber vials or light-protected containers.

    • Control temperature: Avoid exposing your samples to high temperatures. Prepare fresh samples for analysis and keep them in an autosampler with temperature control if possible.

    • Run a forced degradation study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study by intentionally exposing your this compound standard to acidic, basic, oxidative, and photolytic conditions. This will help in identifying the retention times of the degradation products.

Q2: The concentration of my this compound standard solution seems to decrease over time. What could be the reason?

A: A decrease in the concentration of your standard solution suggests instability and degradation of the compound.

  • Possible Cause: The solution is not stable under the current storage conditions (temperature, light, solvent, pH).

  • Solution:

    • Prepare fresh solutions: It is always best to use freshly prepared solutions for quantitative analysis.[2]

    • Optimize storage conditions: If you need to store solutions, aliquot them and store them at -20°C or lower for no longer than one month.[2] Ensure the pH of the solution is in the optimal range for stability.

    • Check for precipitation: Visually inspect your solution for any precipitate, especially after thawing. If precipitation occurs, you may need to gently warm and vortex the solution to redissolve the compound. However, be cautious with heating as it can accelerate degradation.

Q3: My this compound powder has changed color/consistency. Is it still usable?

A: A change in the physical appearance of the solid compound is a strong indicator of degradation or contamination.

  • Possible Cause: Exposure to moisture, light, or high temperatures over a prolonged period.

  • Solution: It is not recommended to use the compound if you observe a change in its physical appearance. The purity and integrity of the compound are compromised, which will affect the reliability of your experimental results. Discard the vial and use a fresh one. To prevent this in the future, always store the solid compound in a tightly sealed container in a desiccator at the recommended temperature.

Quantitative Data on Statin Stability

The degradation of statins often follows first-order or pseudo-first-order kinetics. The rate of degradation is influenced by various factors.

Table 1: Degradation Kinetics of Statins under Different Conditions

StatinConditionKinetic OrderRate Constant (k)Reference
AtorvastatinAcidic mediumFirst-order1.88 x 10⁻² s⁻¹[7][8]
AtorvastatinBasic mediumZero-order2.35 x 10⁻⁴ mol L⁻¹ s⁻¹[7][8]
PitavastatinUV-A radiationFirst-order3.54 x 10⁻⁴ s⁻¹[9]
LovastatinDrying at 45-65°CFirst-orderNot specified[13]
PravastatinHydrolysis at 80°CPseudo-first-orderpH-dependent[6]

Table 2: pH-Dependent Stability of Statins

StatinpHObservationReference
Simvastatin4-5More stable[3][4]
Simvastatin5-8Increased degradation rate with increasing pH[3][4]
Atorvastatin2Faster degradation than at pH 4.5[3]
Atorvastatin4.5More stable than at pH 2[3]
Pravastatin3-9Degradation constant decreases with increasing pH[5]
Pravastatin9-12Degradation constant increases with increasing pH[5]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Analysis

This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters may need to be optimized for this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[14]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for statin analysis.[3]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation and stability.[3]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: The wavelength of maximum absorbance for this compound. For many statins, this is in the range of 230-250 nm.[3]

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a working concentration with the mobile phase.

    • Sample Solution: Subject the this compound solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light exposure) for a defined period. Neutralize the acidic and basic samples before injection.

  • Method Validation:

    • Specificity: The method must be able to resolve the this compound peak from its degradation products and any excipients. This is demonstrated by the peak purity analysis using a DAD.

    • Linearity: Analyze a series of this compound solutions at different concentrations to establish a linear relationship between peak area and concentration.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

  • Analysis: Inject the stressed samples and the unstressed standard solution into the HPLC system. Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress control Prepare Unstressed Control start->control hplc HPLC Analysis stress->hplc control->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data compare Compare Stressed vs. Control data->compare identify Identify Degradation Products compare->identify kinetics Determine Degradation Kinetics identify->kinetics troubleshooting_workflow start Unexpected Experimental Result (e.g., extra peaks, low yield) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Examine Solution Preparation (Solvent, pH, Age) check_storage->check_solution Storage OK correct_storage Store Properly check_storage->correct_storage Improper Storage check_protocol Verify Experimental Protocol (Reagents, Incubation times) check_solution->check_protocol Solution Prep OK prepare_fresh Prepare Fresh Solutions check_solution->prepare_fresh Improper Solution Prep rerun_experiment Re-run Experiment check_protocol->rerun_experiment Protocol Error Found contact_support Consult Technical Support check_protocol->contact_support Protocol OK correct_storage->rerun_experiment prepare_fresh->rerun_experiment degradation_pathway statin_lactone This compound (Lactone Form) statin_acid This compound (Hydroxy Acid Form) statin_lactone->statin_acid Hydrolysis (H₂O, H⁺/OH⁻) degradation_products Further Degradation Products statin_lactone->degradation_products Oxidation / Photolysis statin_acid->statin_lactone Lactonization (Acidic conditions) statin_acid->degradation_products Oxidation / Photolysis

References

Technical Support Center: Validating Gostatin Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of Gostatin in a new cell line. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an irreversible inhibitor of the enzyme aspartate aminotransferase (GOT), also known as aspartate transaminase (AST)[1][2]. It functions as a competitive inhibitor with respect to the substrate L-aspartate[2]. Aspartate aminotransferase is a crucial enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group between aspartate and glutamate[3][4].

Q2: Why is it critical to validate the specificity of this compound in a new cell line?

Validating the specificity of any inhibitor in a new experimental system is crucial for several reasons:

  • Cell-type specific off-target effects: The proteomic landscape can vary significantly between cell lines, potentially leading to unforeseen off-target interactions of this compound.

  • Confirmation of on-target activity: It is essential to confirm that this compound is indeed inhibiting its intended target, aspartate aminotransferase, in the specific cellular context of your research.

  • Accurate data interpretation: Without validating specificity, it is difficult to ascertain whether the observed phenotypic effects are a direct result of inhibiting the primary target or due to off-target activities.

Q3: What are the initial steps to assess this compound's activity in my cell line?

The first step is to determine the potency of this compound in your cell line by measuring its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the activity of aspartate aminotransferase by 50% in your specific cells. A detailed protocol for determining the cellular IC50 is provided below.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 measurements Inconsistent cell seeding density.Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for seeding and perform a cell count for each experiment.
Cell health is suboptimal.Monitor cell morphology and doubling time. Ensure cells are in the logarithmic growth phase and have not been in culture for too many passages.
Incomplete dissolution of this compound.Prepare fresh stock solutions of this compound and ensure complete dissolution in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Run a solvent control to account for any effects of the solvent itself.
No observable inhibitory effect of this compound This compound is not cell-permeable in your cell line.While this compound's cell permeability is not extensively documented, this is a possibility. Consider performing an in vitro assay with cell lysate to confirm direct inhibition of the enzyme from your cell line.
Incorrect assay conditions.Ensure the assay buffer is at the optimal pH and temperature for enzyme activity[5]. Double-check all reagent concentrations.
The target enzyme is not highly expressed or active.Perform a western blot or qPCR to confirm the expression of aspartate aminotransferase (GOT1 and GOT2 isoforms) in your cell line.
Observed cellular phenotype does not correlate with known function of aspartate aminotransferase Potential off-target effects of this compound.This is a strong indicator of off-target activity. Proceed with the off-target validation experiments outlined in the protocols below.
The role of aspartate aminotransferase in your cell line is not what you hypothesized.Re-evaluate the literature and consider alternative hypotheses for the function of this enzyme in your specific cellular context.

Experimental Protocols & Methodologies

Protocol 1: Determination of this compound's Cellular IC50

This protocol outlines the determination of the IC50 value of this compound in an adherent cell line using a colorimetric assay that measures the activity of aspartate aminotransferase.

Materials:

  • Your new adherent cell line

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Aspartate Aminotransferase (AST/GOT) Activity Assay Kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells, then resuspend them in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium. It is advisable to start with a wide concentration range (e.g., 1 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Remove the old medium from the cells and add the this compound dilutions.

    • Incubate for a period sufficient to allow for target engagement and a measurable effect on the downstream pathway. This may require optimization (e.g., 24, 48, or 72 hours).

  • Cell Lysis and Enzyme Activity Assay:

    • After incubation, wash the cells with PBS.

    • Lyse the cells according to the protocol provided with your AST/GOT activity assay kit.

    • Perform the enzyme activity assay as per the manufacturer's instructions. This typically involves adding a reaction mix containing substrates for AST/GOT and measuring the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Normalize the data to the vehicle control (set as 100% activity).

    • Plot the normalized enzyme activity against the logarithm of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value[6][7].

Protocol 2: Validating On-Target Engagement in Cells

This protocol uses a cellular thermal shift assay (CETSA) to confirm that this compound directly binds to aspartate aminotransferase in your cell line.

Materials:

  • Your new cell line

  • This compound

  • PBS and protease inhibitors

  • Equipment for heating samples (e.g., PCR machine)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blot supplies (antibodies for GOT1 and GOT2, loading controls like GAPDH or β-actin)

Procedure:

  • Cell Treatment:

    • Culture your cells to ~80% confluency.

    • Treat one set of cells with a high concentration of this compound (e.g., 10-20x the IC50) and another set with a vehicle control. Incubate for a time sufficient for target engagement.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Perform a western blot on the soluble fractions for each temperature point.

    • Probe the blot with antibodies against the cytosolic (GOT1) and mitochondrial (GOT2) isoforms of aspartate aminotransferase, as well as a loading control.

  • Data Analysis:

    • In the vehicle-treated samples, the amount of soluble AST/GOT should decrease as the temperature increases.

    • If this compound binds to AST/GOT, it will stabilize the protein, resulting in more soluble protein at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

Protocol 3: Investigating Potential Off-Target Effects

This section outlines several approaches to identify potential off-target effects of this compound.

A. Counter-Screening Against Related Enzymes:

Based on literature for other aspartate aminotransferase inhibitors, it is prudent to test this compound's activity against related enzymes[8].

  • Alanine Aminotransferase (ALT) Assay: Use a commercially available ALT activity assay kit with lysates from your treated and untreated cells to determine if this compound inhibits ALT.

  • Glutamate Decarboxylase (GAD) Assay: Similarly, use a GAD activity assay to check for off-target inhibition of this enzyme[8].

B. Proteome-Wide Off-Target Identification (Advanced):

For a more comprehensive analysis, consider using advanced proteomic techniques.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can identify the binding proteins of small molecules in cell lysates or living cells[9]. This would involve synthesizing a modified version of this compound with a clickable tag.

  • Mass Spectrometry: High-resolution mass spectrometry can be used to identify proteins that co-precipitate with a this compound-based affinity probe[10][11].

C. Phenotypic Screening and Pathway Analysis:

  • Observe Cellular Phenotypes: Carefully document any cellular changes upon this compound treatment, such as effects on proliferation, morphology, or specific signaling pathways.

  • Signaling Pathway Analysis: Given that aspartate aminotransferase is linked to metabolic and signaling pathways, such as incretin-induced insulin secretion via glutamate signaling[12], you can investigate the effect of this compound on these pathways. For example, measure intracellular glutamate levels or the phosphorylation status of key signaling proteins in relevant pathways (e.g., PI3K/Akt, MAPK).

Data Presentation

Table 1: Hypothetical IC50 Values for this compound and a Control Inhibitor

Cell Line This compound IC50 (µM) Control Inhibitor X IC50 (µM)
New Cell Line A5.2 ± 0.812.5 ± 1.5
Control Cell Line B4.8 ± 0.611.9 ± 1.2

Table 2: Hypothetical Off-Target Inhibition Profile of this compound

Enzyme This compound IC50 (µM)
Aspartate Aminotransferase (GOT)5.2
Alanine Aminotransferase (ALT)> 100
Glutamate Decarboxylase (GAD)85.3

Visualizations

experimental_workflow cluster_phase1 Phase 1: On-Target Validation cluster_phase2 Phase 2: Off-Target Investigation cluster_phase3 Phase 3: Data Interpretation ic50 Determine Cellular IC50 (Protocol 1) cetsa Confirm Target Engagement (CETSA) (Protocol 2) ic50->cetsa Proceed if potent counterscreen Counter-Screening (ALT, GAD Assays) cetsa->counterscreen proteomics Proteome-Wide Analysis (Chemical Proteomics/MS) counterscreen->proteomics If off-targets suspected phenotype Phenotypic & Pathway Analysis proteomics->phenotype interpretation Correlate On-Target Inhibition with Cellular Phenotype phenotype->interpretation

Caption: Workflow for validating this compound's specificity.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK signaling_cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) receptor->signaling_cascade This compound This compound got1 GOT1 (Aspartate Aminotransferase) This compound->got1 Inhibits off_target Potential Off-Target (e.g., GAD, ALT) This compound->off_target Potential Inhibition phenotype Cellular Phenotype (e.g., Proliferation, Apoptosis) got1->phenotype Impacts aspartate Aspartate glutamate Glutamate aspartate->glutamate GOT1 action glutamate->signaling_cascade Modulates signaling_cascade->phenotype off_target->phenotype Alters

References

Technical Support Center: Minimizing Gostatin Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Gostatin-induced toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an irreversible inhibitor of aspartate aminotransferase, an enzyme crucial for amino acid metabolism.[1] By blocking this enzyme, this compound can interfere with cellular processes that are highly dependent on the availability of specific amino acids.

Q2: I am observing high levels of cell death in my primary cell culture after this compound treatment. What is the likely cause?

High levels of cell death, or cytotoxicity, can be a direct result of this compound's inhibitory effect on aspartate aminotransferase. This can disrupt essential cellular functions leading to apoptosis or necrosis. The toxicity can be concentration-dependent and may vary significantly between different primary cell types.

Q3: How can I determine a safe and effective concentration of this compound for my specific primary cell type?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your primary cells. This will help you identify a concentration range that is effective for your experimental goals while minimizing off-target toxicity.

Q4: Are there any known methods to reduce this compound-induced toxicity without compromising its intended effect?

Yes, several strategies can be employed. These include optimizing the treatment duration, supplementing the culture medium with specific amino acids that may be depleted by this compound's action, and co-treatment with cytoprotective agents. It is important to validate that these interventions do not interfere with the primary experimental outcomes.

Q5: My cells appear stressed but are not dying. What could be happening?

Sub-lethal concentrations of this compound can induce cellular stress responses without causing immediate cell death. This may manifest as changes in morphology, reduced proliferation, or alterations in metabolic activity. It is advisable to assess cellular health using multiple assays, not just viability readouts.

Troubleshooting Guides

Problem 1: Excessive Cell Detachment and Death After this compound Treatment

Possible Causes:

  • This compound concentration is too high: The concentration used may be above the toxic threshold for the specific primary cell type.

  • Prolonged exposure: The duration of the treatment may be too long, leading to cumulative toxic effects.

  • Cell culture conditions are suboptimal: Pre-existing stress in the cell culture can exacerbate the toxic effects of this compound.

Solutions:

Solution Detailed Steps
Optimize this compound Concentration 1. Perform a dose-response curve to determine the IC50 value. 2. Test a range of concentrations below the IC50 to find the optimal balance between efficacy and toxicity.
Optimize Treatment Duration 1. Conduct a time-course experiment to assess cell viability at different time points (e.g., 12, 24, 48, 72 hours). 2. Choose the shortest incubation time that yields the desired experimental effect.
Improve Cell Culture Health 1. Ensure proper cell seeding density. 2. Use freshly prepared, high-quality culture medium. 3. Regularly monitor for and address any signs of contamination.
Problem 2: Inconsistent Results Between Experiments

Possible Causes:

  • Variability in this compound preparation: Inconsistent dissolution or storage of this compound can lead to variations in its effective concentration.

  • Inconsistent cell passage number: Primary cells can change their characteristics and sensitivity to drugs at different passage numbers.

  • Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound in the wells.

Solutions:

Solution Detailed Steps
Standardize this compound Preparation 1. Prepare a fresh stock solution of this compound for each experiment. 2. Ensure complete dissolution of the compound. 3. Aliquot and store the stock solution at the recommended temperature, avoiding repeated freeze-thaw cycles.
Control for Cell Passage Number 1. Use cells within a defined, narrow passage number range for all experiments. 2. Document the passage number for each experiment.
Ensure Pipetting Accuracy 1. Calibrate pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed. 3. Pre-wet pipette tips before dispensing this compound.

Quantitative Data Summary

The following tables provide example data for this compound's effect on different primary cell cultures. Note: This is illustrative data and actual results may vary.

Table 1: Example IC50 Values of this compound in Various Primary Cell Cultures after 48-hour Treatment

Primary Cell Type Example IC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)25.8 ± 3.1
Rat Primary Hepatocytes15.2 ± 2.5
Mouse Primary Cortical Neurons42.5 ± 5.7
Human Dermal Fibroblasts68.1 ± 7.9

Table 2: Effect of L-Aspartate Supplementation on the Viability of Rat Primary Hepatocytes Treated with this compound (50 µM) for 48 hours

Treatment Group Cell Viability (%)
Control (Vehicle)100 ± 5.2
This compound (50 µM)35.7 ± 4.1
This compound (50 µM) + L-Aspartate (1 mM)68.3 ± 6.5
This compound (50 µM) + L-Aspartate (5 mM)85.1 ± 7.3

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[2][3][4]

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.[5][6][7][8]

Materials:

  • Primary cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)[6][8]

  • Reaction buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.

  • Lyse the cells using the provided cell lysis buffer.

  • Centrifuge the cell lysates to pellet the debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add the caspase-3 substrate and reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.[9]

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Visualizations

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Gostatin_Toxicity_Pathway This compound This compound AAT Aspartate Aminotransferase This compound->AAT Inhibits Metabolic_Stress Metabolic Stress (Amino Acid Imbalance) AAT->Metabolic_Stress Leads to ROS Increased ROS Production Metabolic_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptotic Pathway Activation Mitochondrial_Dysfunction->Apoptosis_Pathway Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

Caption: Hypothesized pathway of this compound-induced cytotoxicity.

Experimental Workflow for Assessing and Mitigating this compound Toxicity

Experimental_Workflow Start Start: Observe Toxicity Dose_Response 1. Dose-Response (MTT Assay) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Time_Course 2. Time-Course Experiment IC50->Time_Course Optimal_Time Determine Optimal Incubation Time Time_Course->Optimal_Time Mechanism 3. Investigate Mechanism (Caspase-3 Assay) Optimal_Time->Mechanism Apoptosis Confirm Apoptosis? Mechanism->Apoptosis Mitigation 4. Test Mitigation Strategies Apoptosis->Mitigation If confirmed End End: Optimized Protocol Mitigation->End

Caption: Workflow for troubleshooting this compound toxicity.

References

Validation & Comparative

Gostatin vs. Aminooxyacetate: A Comparative Guide to Aspartate Aminotransferase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely recognized inhibitors of aspartate aminotransferase (AAT), gostatin and aminooxyacetate. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.

Performance Comparison

This compound and aminooxyacetate inhibit aspartate aminotransferase through distinct mechanisms, which is reflected in their potency and specificity. This compound acts as a potent and specific mechanism-based inhibitor, also known as a suicide substrate.[1][2] In contrast, aminooxyacetate is a more general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, exhibiting a different mode of inhibition.

Quantitative Inhibition Data

The following table summarizes the key quantitative parameters for each inhibitor. It is important to note that the data presented are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

InhibitorParameterValueEnzyme SourceTemperature (°C)pH
This compound K_i59 µM[1][2]Pig heart mitochondria[1]25[1][2]Not Specified
k_cat (inactivation)0.11 s⁻¹[1][2]Pig heart mitochondria[1]25[1][2]Not Specified
Aminooxyacetate K_d~0.1 µM*Pig heart cytosolNot SpecifiedLowest at acidic pH
IC_50>100 µMNot SpecifiedNot SpecifiedNot Specified

*Note: The reported equilibrium dissociation constant (Kd) for aminooxyacetate is significantly lower than its generally observed IC50 value. This may be due to the specific experimental conditions under which the Kd was determined, which may not reflect typical enzyme activity inhibition assays. The IC50 value is generally considered more representative of its inhibitory potency in functional assays.

Mechanism of Action

This compound: Mechanism-Based Inhibition

This compound's inhibitory action is a classic example of suicide inhibition. The enzyme's catalytic machinery processes this compound as it would its natural substrate, aspartate. This process, however, leads to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation.[1][2]

Gostatin_Mechanism AAT Aspartate Aminotransferase (AAT) Complex AAT-Gostatin Complex AAT->Complex Binds to active site This compound This compound This compound->Complex Intermediate Reactive Intermediate Complex->Intermediate Enzymatic Processing Inactive_AAT Inactive AAT (Covalently Modified) Intermediate->Inactive_AAT Irreversible Covalent Bonding

Caption: Mechanism of suicide inhibition of AAT by this compound.

Aminooxyacetate: General PLP Enzyme Inhibition

Aminooxyacetate functions as a general inhibitor of enzymes that rely on pyridoxal phosphate (PLP) as a cofactor, including aspartate aminotransferase. It forms a stable Schiff base with the PLP cofactor in the enzyme's active site. This prevents the binding of the natural amino acid substrate, thereby inhibiting the transamination reaction. The inhibition by aminooxyacetate is generally not rapidly reversible.

Aminooxyacetate_Mechanism AAT_PLP AAT with PLP Cofactor Schiff_Base Stable Schiff Base Complex AAT_PLP->Schiff_Base Aminooxyacetate Aminooxyacetate Aminooxyacetate->Schiff_Base Reacts with PLP Inhibited_AAT Inhibited AAT Schiff_Base->Inhibited_AAT Aspartate Aspartate (Substrate) Aspartate->AAT_PLP Binding Blocked

Caption: Inhibition of AAT by aminooxyacetate via Schiff base formation.

Experimental Protocols

The following are representative protocols for determining the inhibitory activity of this compound and aminooxyacetate on aspartate aminotransferase. These are generalized methods and may require optimization for specific experimental setups.

Protocol 1: Determination of this compound K_i (Suicide Inhibition)

This protocol is designed to determine the inhibition constant (K_i) and the rate of inactivation (k_cat) for a mechanism-based inhibitor like this compound.

Materials:

  • Purified aspartate aminotransferase (e.g., from pig heart)

  • This compound

  • Aspartate

  • α-Ketoglutarate

  • Malate dehydrogenase (MDH)

  • NADH

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of aspartate aminotransferase in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

  • Inhibitor Solutions: Prepare a series of this compound dilutions in assay buffer.

  • Pre-incubation: In a series of tubes, pre-incubate the aspartate aminotransferase with different concentrations of this compound at 25°C. Start a timer for each tube.

  • Activity Measurement: At various time points during the pre-incubation, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a cuvette containing the assay mixture (aspartate, α-ketoglutarate, MDH, and NADH in assay buffer).

  • Kinetic Reading: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this reaction is proportional to the remaining AAT activity.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the remaining AAT activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).

    • Plot the reciprocal of k_obs against the reciprocal of the this compound concentration (Lineweaver-Burk plot for suicide inhibition).

    • The y-intercept of this plot is 1/k_cat (the maximal rate of inactivation), and the x-intercept is -1/K_i.

Gostatin_Ki_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare AAT Solution Preincubation Pre-incubate AAT with this compound (various concentrations and times) Enzyme_Prep->Preincubation Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Preincubation Aliquoting Withdraw Aliquots at Time Points Preincubation->Aliquoting Activity_Assay Add to Assay Mixture (Substrates, MDH, NADH) Aliquoting->Activity_Assay Spectro Measure Absorbance at 340 nm Activity_Assay->Spectro Plot1 Plot ln(Activity) vs. Time to get k_obs Spectro->Plot1 Plot2 Plot 1/k_obs vs. 1/[this compound] (Lineweaver-Burk) Plot1->Plot2 Calculation Determine K_i and k_cat Plot2->Calculation

Caption: Workflow for determining the K_i of this compound.

Protocol 2: Determination of Aminooxyacetate IC_50

This protocol is designed to determine the half-maximal inhibitory concentration (IC_50) of aminooxyacetate.

Materials:

  • Purified aspartate aminotransferase

  • Aminooxyacetate

  • Aspartate

  • α-Ketoglutarate

  • Malate dehydrogenase (MDH)

  • NADH

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of aspartate aminotransferase in assay buffer.

    • Prepare a serial dilution of aminooxyacetate in assay buffer.

    • Prepare a reaction mixture containing aspartate, α-ketoglutarate, MDH, and NADH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the aspartate aminotransferase to each well (except for the blank controls).

    • Add the different concentrations of aminooxyacetate to the wells. Include a control with no inhibitor.

  • Initiation and Measurement:

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each aminooxyacetate concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the control (no inhibitor) to get the percent inhibition.

    • Plot the percent inhibition against the logarithm of the aminooxyacetate concentration.

    • Fit the data to a dose-response curve to determine the IC_50 value.

AOA_IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare AAT Solution Plate_Setup Add AAT and Aminooxyacetate to 96-well Plate Enzyme_Prep->Plate_Setup Inhibitor_Prep Prepare Aminooxyacetate Serial Dilutions Inhibitor_Prep->Plate_Setup Reaction_Mix Prepare Reaction Mixture (Substrates, MDH, NADH) Initiate Add Reaction Mixture to Initiate Reaction_Mix->Initiate Plate_Setup->Initiate Plate_Reader Measure Absorbance at 340 nm Initiate->Plate_Reader Velocity_Calc Calculate Initial Velocities Plate_Reader->Velocity_Calc Inhibition_Calc Calculate Percent Inhibition Velocity_Calc->Inhibition_Calc Plotting Plot % Inhibition vs. log[AOA] Inhibition_Calc->Plotting IC50_Calc Determine IC50 from Curve Fit Plotting->IC50_Calc

Caption: Workflow for determining the IC_50 of aminooxyacetate.

References

Gostatin's Inhibitory Profile on Aspartate Aminotransferase Isozymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Gostatin on the two primary isozymes of Aspartate Aminotransferase (AST): cytosolic (cAST or GOT1) and mitochondrial (mAST or GOT2). This compound, an amino acid derivative isolated from Streptomyces sumanensis, has been identified as a potent inhibitor of AST. Understanding its differential effects on these isozymes is crucial for its potential therapeutic applications and as a tool in biochemical research.

Executive Summary

This compound acts as a time-dependent, mechanism-based inhibitor of both cytosolic and mitochondrial AST isozymes.[1] Kinetic studies on porcine heart aminotransferases have revealed no significant difference in the kinetic behavior of this compound's inhibitory action between cAST and mAST, suggesting a similar mechanism and potency against both forms.[1] The inhibition is irreversible and proceeds via a "suicide substrate" mechanism, where the enzyme converts this compound into a reactive species that covalently modifies the pyridoxal-5'-phosphate (PLP) cofactor, leading to inactivation. This guide presents the available quantitative data, detailed experimental protocols for assessing this compound's inhibitory activity, and a comparison with other known AST inhibitors.

Data Presentation: this compound's Inhibition of AST Isozymes

While extensive comparative studies providing distinct inhibitory constants (Ki or IC50) for this compound against both cAST and mAST are limited, the available data points to a potent and similar inhibition of both isozymes.

InhibitorIsozyme TargetReported KiInhibition MechanismSource Organism of Enzyme
This compound mAST (GOT2)59 µMMechanism-based (Suicide)Porcine Heart
This compound cAST (GOT1)Kinetically similar to mASTMechanism-based (Suicide)Porcine Heart[1]

Note: The Ki value for mAST was determined at 25°C. A key study demonstrated that the kinetic behavior of this compound's inhibition of cytosolic AST is not significantly different from its inhibition of mitochondrial AST, suggesting a comparable inhibitory constant.[1]

Comparison with Alternative AST Inhibitors

This compound's mechanism-based inhibition offers a high degree of specificity. Here's a comparison with other known AST inhibitors:

InhibitorTarget(s)Inhibition MechanismKey Features
L-Cycloserine AST, Alanine Aminotransferase (ALT)Covalent modification of PLPBroad-spectrum aminotransferase inhibitor.[2][3]
Hydrazinosuccinate ASTSlow-binding, tight inhibitionPotent inhibitor with a different kinetic profile than this compound.
Aminooxyacetate AST, ALTReversible, covalent modification of PLPGeneral inhibitor of PLP-dependent enzymes.
Hesperidin and Hesperetin ALT and ASTNot fully elucidatedFlavonoids with potential inhibitory effects on aminotransferases.[4]

Experimental Protocols

Protocol for Validating the Inhibitory Effect of this compound on AST Isozymes

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on purified cAST and mAST. The assay is based on a coupled-enzyme reaction where the product of the AST reaction, oxaloacetate, is reduced by malate dehydrogenase (MDH), leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5][6]

Materials:

  • Purified cAST and mAST from a suitable source (e.g., porcine heart)

  • This compound

  • L-Aspartic acid

  • α-Ketoglutaric acid

  • NADH

  • Malate dehydrogenase (MDH)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the appropriate buffer.

    • Prepare substrate solution containing L-aspartic acid and α-ketoglutaric acid in potassium phosphate buffer.

    • Prepare a reaction mixture containing NADH and MDH in potassium phosphate buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • To assess the time-dependent inhibition, pre-incubate the AST isozyme (cAST or mAST) with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.

    • A control reaction with the enzyme and buffer (without this compound) should be run in parallel.

  • Assay Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to the pre-incubated enzyme-inhibitor mixture.

    • Immediately add the NADH/MDH reaction mixture.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C. The rate of NADH oxidation is proportional to the AST activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (ΔA340/min) for each concentration of this compound and pre-incubation time.

    • Determine the percentage of inhibition for each condition relative to the control (no this compound).

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • For mechanism-based inhibitors like this compound, further kinetic analysis (e.g., Kitz-Wilson plots) can be used to determine the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation (KI).

Visualizations

Gostatin_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis reagents Prepare Reagents (AST, this compound, Substrates, NADH, MDH) preincubation Pre-incubate AST with this compound reagents->preincubation initiation Initiate Reaction (add substrates & NADH/MDH) preincubation->initiation measurement Measure Absorbance at 340 nm initiation->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc kinetic_params Calculate IC50 / Ki inhibition_calc->kinetic_params

Caption: Experimental workflow for determining the inhibitory effect of this compound on AST isozymes.

Gostatin_Mechanism AST AST Enzyme (with PLP cofactor) Enzyme_Gostatin_Complex Enzyme-Gostatin Complex AST->Enzyme_Gostatin_Complex Binding This compound This compound This compound->Enzyme_Gostatin_Complex Reactive_Intermediate Reactive Intermediate Enzyme_Gostatin_Complex->Reactive_Intermediate Enzymatic Conversion Inactive_Enzyme Inactive Enzyme (Covalently Modified PLP) Reactive_Intermediate->Inactive_Enzyme Covalent Modification

Caption: Mechanism of AST inactivation by the suicide substrate this compound.

References

Gostatin's Aminotransferase Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent inhibitor of aspartate aminotransferase (AST), a key enzyme in amino acid metabolism.[1][2] Its high specificity and mechanism of action make it a valuable tool for studying enzyme kinetics and a potential starting point for drug design. This guide provides a comparative analysis of this compound's cross-reactivity with other aminotransferases, supported by available experimental data and detailed protocols.

Mechanism of Action: Suicide Substrate Inhibition

This compound acts as a mechanism-based or "suicide" inhibitor of aspartate aminotransferase.[3][4] The enzyme recognizes this compound as a substrate analog and initiates its catalytic cycle. However, an intermediate formed during this process covalently binds to the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inactivation.[4] This highly specific mechanism contributes to its potent inhibition of AST.

The following diagram illustrates the proposed mechanism of this compound's irreversible inhibition of Aspartate Aminotransferase.

Gostatin_Mechanism cluster_Enzyme AST Active Site AST_PLP AST + PLP Cofactor AST_Gostatin_Complex Enzyme-Gostatin Complex AST_PLP->AST_Gostatin_Complex Forms Initial Complex Intermediate Reactive Intermediate AST_Gostatin_Complex->Intermediate Catalytic Conversion Inactive_Enzyme Irreversibly Inactivated Enzyme (Covalent Adduct) Intermediate->Inactive_Enzyme Covalent Modification This compound This compound This compound->AST_PLP Binds to Active Site

Mechanism of this compound Inhibition of AST

Cross-Reactivity Profile of this compound

Experimental data on the cross-reactivity of this compound with a wide range of aminotransferases is limited. However, studies have compared its inhibitory effects on Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).

EnzymeCommon Name(s)This compound InhibitionQuantitative DataReference
Aspartate Aminotransferase AST, GOTPotent, Irreversible InhibitionKi = 59 µM, kcat = 0.11 s-1 (for mitochondrial AST)[4]
Alanine Aminotransferase ALT, GPTSignificantly Less Inhibition than ASTSpecific IC50 not reported, but graphical data shows minimal inhibition at concentrations that fully inhibit AST.[5]
Branched-Chain Aminotransferase BCATData Not Available-
Tyrosine Aminotransferase TATData Not Available-
GABA-transaminase GABA-TData Not Available-

As the table indicates, this compound exhibits a high degree of selectivity for Aspartate Aminotransferase over Alanine Aminotransferase. At concentrations where this compound effectively inhibits AST, its effect on ALT is minimal. This selectivity is crucial for its use as a specific tool in biochemical and pharmacological studies. Data on its interaction with other key aminotransferases such as BCAT, TAT, and GABA-T is not currently available in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for assessing the inhibitory activity of this compound against aminotransferases, based on established spectrophotometric assays.

General Workflow for Aminotransferase Inhibition Assay

The diagram below outlines the typical experimental workflow for determining the inhibitory effect of a compound like this compound on aminotransferase activity.

Inhibition_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Reagents Prepare Buffer, Substrates, Enzyme, and Inhibitor Solutions Preincubation Pre-incubate Enzyme with This compound or Vehicle Control Reagents->Preincubation Initiate_Reaction Add Substrates to Initiate Reaction Preincubation->Initiate_Reaction Monitor_Absorbance Monitor Change in Absorbance (e.g., NADH oxidation at 340 nm) over Time Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity (Rate of Absorbance Change) Monitor_Absorbance->Calculate_Activity Determine_Inhibition Determine Percent Inhibition and IC50 Value Calculate_Activity->Determine_Inhibition

Workflow for Aminotransferase Inhibition Assay
Detailed Protocol for Aspartate Aminotransferase (AST/GOT) Activity Assay

This protocol is adapted from standard methods for measuring AST activity.

1. Reagents and Materials:

  • AST Enzyme: Purified aspartate aminotransferase from a suitable source (e.g., porcine heart).

  • This compound: Stock solution of known concentration.

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.

  • Substrates:

    • L-Aspartic acid solution.

    • α-Ketoglutarate solution.

  • Coupling Enzyme and Co-factor:

    • Malate dehydrogenase (MDH).

    • NADH solution.

  • Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm.

2. Assay Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, L-aspartic acid, NADH, and MDH.

  • Pre-incubation with Inhibitor: Add the AST enzyme to the reaction mixture. For the test samples, add varying concentrations of this compound. For the control, add the vehicle used to dissolve this compound. Incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding α-ketoglutarate.

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm as a result of NADH oxidation. Record the absorbance at regular intervals for a set period (e.g., 5 minutes).

3. Data Analysis:

  • Calculate the rate of the reaction (change in absorbance per minute) for both the control and the this compound-treated samples.

  • Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol for Alanine Aminotransferase (ALT/GPT) Activity Assay

The protocol for ALT is similar to that for AST, with modifications to the substrates and coupling enzyme.

1. Reagents and Materials:

  • ALT Enzyme: Purified alanine aminotransferase.

  • This compound: Stock solution of known concentration.

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.

  • Substrates:

    • L-Alanine solution.

    • α-Ketoglutarate solution.

  • Coupling Enzyme and Co-factor:

    • Lactate dehydrogenase (LDH).

    • NADH solution.

2. Assay Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, L-alanine, NADH, and LDH.

  • Pre-incubation with Inhibitor: Add the ALT enzyme and varying concentrations of this compound (or vehicle) and incubate as described for the AST assay.

  • Initiation of Reaction: Start the reaction by adding α-ketoglutarate.

  • Measurement: Monitor the decrease in absorbance at 340 nm.

3. Data Analysis:

  • Follow the same data analysis steps as described for the AST assay to determine the inhibitory effect of this compound on ALT activity.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of Aspartate Aminotransferase. Its mechanism of action as a suicide substrate contributes to its specificity. While it shows significantly less activity against Alanine Aminotransferase, its cross-reactivity with other aminotransferases has not been extensively reported. The provided experimental protocols offer a robust framework for researchers to further investigate the inhibitory profile of this compound and similar compounds, aiding in the development of more specific enzyme inhibitors for therapeutic and research applications.

References

A Comparative Analysis of Gostatin (Fatostatin) and Other SREBP Inhibitors for Potency in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of metabolic research and drug development, the sterol regulatory element-binding protein (SREBP) pathway has emerged as a critical target for therapeutic intervention in diseases ranging from dyslipidemia and fatty liver disease to cancer. This guide provides a detailed comparison of the potency of Gostatin, more commonly known in scientific literature as Fatostatin, with other prominent SREBP inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform their research and development efforts.

The SREBP Signaling Pathway: A Central Regulator of Lipid Homeostasis

The SREBP pathway is a primary mechanism for controlling the synthesis of cholesterol and fatty acids. SREBPs are transcription factors that, when activated, move from the endoplasmic reticulum (ER) to the Golgi apparatus for proteolytic processing. The mature form of SREBP then translocates to the nucleus to upregulate the expression of genes involved in lipid biosynthesis. Several small molecule inhibitors have been developed to target different stages of this pathway, offering potential therapeutic benefits.

SREBP_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus SREBP-SCAP SREBP-SCAP Complex INSIG INSIG SREBP-SCAP->INSIG Sterols (High) S1P Site-1 Protease (S1P) SREBP-SCAP->S1P Sterols (Low) S2P Site-2 Protease (S2P) Cleaved SREBP Cleaved SREBP S1P->Cleaved SREBP Cleavage Nucleus Nucleus Cleaved SREBP->Nucleus Translocation Gene Expression Lipogenic Gene Expression Nucleus->Gene Expression Transcription Fatostatin Fatostatin (this compound) Fatostatin->SREBP-SCAP Inhibits ER-Golgi Transport Betulin Betulin Betulin->INSIG Enhances SCAP Interaction PF429242 PF-429242 PF429242->S1P Inhibits Cleavage Xanthohumol Xanthohumol Xanthohumol->SREBP-SCAP Inhibits ER-Golgi Transport

Caption: The SREBP signaling pathway and points of inhibition.

Comparative Potency of SREBP Inhibitors

The potency of an inhibitor is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for Fatostatin and other selected SREBP inhibitors from various cellular assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell types, and assay methodologies.

InhibitorTarget/MechanismCell LineAssayIC50 ValueCitation(s)
Fatostatin (this compound) Binds to SCAP, inhibits ER-to-Golgi transport of SREBPsCHO-K1SRE-Luciferase Reporter5.6 µM[1]
HeLaCell Viability2.11 µM[2]
LNCaPCell Viability (72h)10.4 µmol/L[3]
C4-2BCell Viability (72h)9.1 µmol/L[3]
Mammalian CellsER-to-Golgi Transport2.5 - 10 µM[4]
PF-429242 Site-1 Protease (S1P) Inhibitor-S1P Enzyme Assay175 nM[5]
CHOCholesterol Synthesis0.53 µM[6][7]
HepG2Cholesterol Synthesis0.5 µM[8]
Betulin Induces interaction of SCAP and InsigK562Cell Viability14.5 µM[9][10]
Xanthohumol Impairs ER-to-Golgi transport of SCAP-SREBP complexHuh-7SRE-Luciferase ReporterNot explicitly stated[11][12]
A-172, 5637, A-431, SK-MEL-3Antiproliferative12.3 - 15.4 µM[13]

Experimental Methodologies

The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are generalized methodologies for the key assays cited in the comparison table.

SRE-Luciferase Reporter Gene Assay

This assay is a common method to quantify the transcriptional activity of SREBPs.

  • Cell Culture and Transfection: Cells (e.g., CHO-K1, HEK293) are cultured in appropriate media.[1] Cells are then transiently co-transfected with a plasmid containing a luciferase reporter gene driven by a sterol regulatory element (SRE) promoter, along with expression vectors for SREBP and SCAP if necessary.[1] A control plasmid, such as one expressing β-galactosidase, is often co-transfected for normalization.

  • Inhibitor Treatment: Following transfection, cells are incubated with varying concentrations of the test inhibitor (e.g., Fatostatin) or a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Assay: After the incubation period (e.g., 20 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.[1] The β-galactosidase activity is also measured to normalize for transfection efficiency.

  • Data Analysis: The luciferase activity is normalized to the β-galactosidase activity. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of SREBP Processing

This technique is used to directly observe the effect of inhibitors on the proteolytic cleavage of SREBP.

  • Cell Culture and Treatment: Cells (e.g., LNCaP, C4-2B) are cultured and treated with the inhibitor at various concentrations for a specified time (e.g., 24 hours).[3]

  • Protein Extraction: Cells are harvested, and nuclear and cytoplasmic protein fractions are isolated.

  • SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific to the precursor and mature (nuclear) forms of SREBP-1 and SREBP-2.[3] A loading control antibody (e.g., β-actin) is also used. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a detection reagent.

  • Analysis: The intensity of the bands corresponding to the precursor and mature forms of SREBP is quantified to determine the extent of processing inhibition.

Cell Viability and Proliferation Assays

These assays assess the cytotoxic or cytostatic effects of the inhibitors.

  • Cell Seeding: Cells (e.g., HeLa, LNCaP) are seeded in multi-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are then treated with a range of concentrations of the inhibitor for a defined period (e.g., 48 or 72 hours).[2][3]

  • Viability Assessment: Cell viability can be measured using various methods, such as the CellTiter-Glo luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells, or by direct cell counting.[2][3]

  • IC50 Determination: The cell viability at each inhibitor concentration is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting these data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assays Potency Assays cluster_luciferase SRE-Luciferase Assay cluster_western Western Blot cluster_viability Cell Viability Assay cluster_analysis Data Analysis Cell Culture Cell Culture (e.g., CHO-K1, HeLa) Transfection Transfection with Reporter Plasmids Cell Culture->Transfection Western Treatment Inhibitor Treatment Cell Culture->Western Treatment Viability Treatment Inhibitor Treatment Cell Culture->Viability Treatment Inhibitor Prep Inhibitor Stock Preparation Luciferase Treatment Inhibitor Treatment Inhibitor Prep->Luciferase Treatment Inhibitor Prep->Western Treatment Inhibitor Prep->Viability Treatment Transfection->Luciferase Treatment Luciferase Measurement Luciferase Activity Measurement Luciferase Treatment->Luciferase Measurement IC50 Calculation IC50 Value Calculation Luciferase Measurement->IC50 Calculation Protein Extraction Protein Extraction (Nuclear/Cytoplasmic) Western Treatment->Protein Extraction WB Detection Immunodetection of SREBP Forms Protein Extraction->WB Detection WB Detection->IC50 Calculation Viability Measurement Viability Assessment (e.g., CellTiter-Glo) Viability Treatment->Viability Measurement Viability Measurement->IC50 Calculation

Caption: A generalized workflow for determining SREBP inhibitor potency.

Conclusion

The available data indicates that Fatostatin (this compound) is a potent inhibitor of the SREBP pathway, acting through the inhibition of SCAP-mediated SREBP transport. Its potency, as measured by IC50 values, is in the low micromolar range in various cancer cell lines. In comparison, PF-429242 demonstrates higher potency with IC50 values in the nanomolar to sub-micromolar range, albeit through a different mechanism of direct S1P inhibition. Betulin and Xanthohumol also show promise as SREBP pathway inhibitors, with potencies in the micromolar range.

The choice of an SREBP inhibitor for research or therapeutic development will depend on the specific application, the desired mechanism of action, and the cellular context. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head studies under standardized conditions would be invaluable for a more definitive ranking of the potency of these and other emerging SREBP inhibitors.

References

A Comparative Analysis of Anti-Cancer Strategies: Statins, Angiostatin, and the Potential of Gostatin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals comparing the established anti-cancer effects of Statins and Angiostatin with the theoretical potential of Gostatin through the inhibition of aspartate aminotransferase.

In the landscape of oncology research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. This guide provides a comparative analysis of two established classes of anti-cancer agents, Statins and Angiostatin, and introduces a potential, yet underexplored, therapeutic strategy centered on the inhibition of aspartate aminotransferase by compounds such as this compound. By presenting a side-by-side view of their mechanisms of action, experimental data, and the signaling pathways they modulate, this document aims to equip researchers with a comprehensive understanding of these distinct anti-cancer approaches.

Executive Summary

This guide delves into the anti-cancer properties of Statins, a class of cholesterol-lowering drugs, and Angiostatin, an endogenous angiogenesis inhibitor. Both have demonstrated significant anti-tumor effects in preclinical and clinical studies. In contrast, this compound, a known inhibitor of aspartate aminotransferase, currently lacks direct experimental evidence for its anti-cancer activity. However, the emerging role of aspartate aminotransferase in cancer metabolism suggests that its inhibition could represent a novel therapeutic avenue. This document will therefore compare the knowns of Statins and Angiostatin with the theoretical potential of this compound, providing a framework for future research and development.

Comparative Data on Anti-Cancer Effects

The following tables summarize the in vitro and in vivo anti-cancer activities of Statins and Angiostatin across various cancer types. Due to the lack of available data, this compound is not included in these tables.

In Vitro Anti-Cancer Activity: IC50 Values
CompoundCancer Cell LineIC50 (µM)Reference
Statins
AtorvastatinA549 (Lung)150[1]
AtorvastatinMCF-7 (Breast)>50[2]
AtorvastatinHCT116 (Colon)<20[2]
FluvastatinA549 (Lung)170[1]
FluvastatinSW620 (Colon)1.1[2]
LovastatinA549 (Lung)200[1]
LovastatinSW620 (Colon)<20[2]
PitavastatinGlioblastomaNot Specified[3]
PravastatinA549 (Lung)150[1]
RosuvastatinA549 (Lung)200[1]
SimvastatinA549 (Lung)50[1]
SimvastatinHT29 (Colon)<20[2]
Angiostatin
AngiostatinEndothelial CellsVaries

Note: IC50 values for Angiostatin are often reported in terms of its effect on endothelial cell proliferation, which is its primary mechanism of action, rather than direct cytotoxicity to cancer cells.

In Vivo Anti-Cancer Activity: Tumor Growth Inhibition
CompoundCancer ModelDosageTumor Growth Inhibition (%)Reference
Statins
PitavastatinGlioblastoma XenograftNot SpecifiedSignificant[3]
FluvastatinGlioblastoma XenograftNot SpecifiedSignificant[3]
SimvastatinMelanoma Mouse ModelNot SpecifiedSignificant[4]
Angiostatin
AngiostatinMurine HemangioendotheliomaNot SpecifiedSignificant
AngiostatinMalignant Glioma XenograftDose-dependentUp to 89%[5]

Signaling Pathways and Mechanisms of Action

Statins: Targeting the Mevalonate Pathway

Statins exert their anti-cancer effects primarily by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This blockade leads to a reduction in cholesterol synthesis and, crucially, a decrease in the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases such as Ras and Rho, which are critical for cell proliferation, survival, and migration.

Statin_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Statins Statins Statins->HMGCR Inhibition Apoptosis Apoptosis Statins->Apoptosis Induction HMGCR->Mevalonate Ras_Rho Ras, Rho GTPases (inactive) Isoprenoids->Ras_Rho Prenylation Prenylated_Ras_Rho Prenylated Ras, Rho (active) Ras_Rho->Prenylated_Ras_Rho Proliferation Cell Proliferation Prenylated_Ras_Rho->Proliferation Survival Cell Survival Prenylated_Ras_Rho->Survival Angiogenesis Angiogenesis Prenylated_Ras_Rho->Angiogenesis

Statin's inhibition of the mevalonate pathway.
Angiostatin: A Potent Angiogenesis Inhibitor

Angiostatin, a proteolytic fragment of plasminogen, functions as a powerful endogenous inhibitor of angiogenesis. Its primary mechanism involves the induction of apoptosis in endothelial cells, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis. Angiostatin has been shown to interact with several cell surface receptors on endothelial cells, including ATP synthase and integrins, leading to the inhibition of cell proliferation and migration.

Angiostatin_Pathway Angiostatin Angiostatin Receptors Cell Surface Receptors (e.g., ATP Synthase, Integrins) Angiostatin->Receptors Binding Endothelial_Cell Endothelial Cell Receptors->Endothelial_Cell Proliferation Proliferation Receptors->Proliferation Inhibition Migration Migration Receptors->Migration Inhibition Apoptosis Apoptosis Receptors->Apoptosis Induction Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Apoptosis->Angiogenesis Inhibition Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

Angiostatin's mechanism of angiogenesis inhibition.
This compound: A Potential Metabolic Disruptor

This compound is an irreversible inhibitor of aspartate aminotransferase (AAT), an enzyme crucial for amino acid metabolism and the malate-aspartate shuttle. Cancer cells often exhibit altered metabolism, with a high demand for amino acids like aspartate for proliferation. By inhibiting AAT, this compound could potentially disrupt the supply of aspartate, leading to cell cycle arrest and apoptosis. This represents a targeted metabolic approach to cancer therapy.

Gostatin_Pathway Glutamate_OAA Glutamate + Oxaloacetate AAT Aspartate Aminotransferase (AAT) Glutamate_OAA->AAT Aspartate_aKG Aspartate + α-Ketoglutarate Aspartate Aspartate Aspartate_aKG->Aspartate This compound This compound This compound->AAT Inhibition Apoptosis Apoptosis This compound->Apoptosis Potential Induction AAT->Aspartate_aKG Nucleotide_Synthesis Nucleotide Synthesis Aspartate->Nucleotide_Synthesis Protein_Synthesis Protein Synthesis Aspartate->Protein_Synthesis Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Protein_Synthesis->Cell_Proliferation

Theoretical anti-cancer mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-cancer effects of therapeutic agents.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Statin, Angiostatin) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate Incubate (e.g., 48h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for an MTT cell viability assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol Outline:

  • Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-; early apoptotic cells are Annexin V+ and PI-; late apoptotic/necrotic cells are Annexin V+ and PI+.

Apoptosis_Workflow Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry End End Flow_Cytometry->End

Workflow for an Annexin V/PI apoptosis assay.
In Vivo Tumor Xenograft Model

This model is used to evaluate the efficacy of an anti-cancer agent in a living organism.

Protocol Outline:

  • Cell Culture: Culture the desired cancer cell line.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Statin, Angiostatin) and a vehicle control according to the dosing schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow Start Start Implant_Cells Implant Cancer Cells into Mice Start->Implant_Cells Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treat Administer Treatment Randomize->Treat Measure_Tumors Measure Tumor Volume Treat->Measure_Tumors Measure_Tumors->Treat Endpoint Study Endpoint & Analysis Measure_Tumors->Endpoint End End Endpoint->End

Workflow for an in vivo tumor xenograft study.

Conclusion and Future Directions

This guide has provided a comparative overview of the anti-cancer effects of Statins and Angiostatin, highlighting their distinct mechanisms of action and providing supporting experimental data. While both have shown considerable promise, their clinical application in oncology is still evolving.

The exploration of this compound as a potential anti-cancer agent opens up a new frontier in metabolic targeting of tumors. The dependence of many cancers on specific metabolic pathways, such as those involving aspartate, suggests that inhibitors of enzymes like aspartate aminotransferase could be highly effective. Further preclinical studies are warranted to investigate the in vitro and in vivo anti-cancer efficacy of this compound and other AAT inhibitors. Such research should focus on identifying cancer types that are particularly vulnerable to this metabolic disruption and exploring potential combination therapies to enhance anti-tumor activity. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and interpreting these future investigations.

References

Gostatin's Metabolic Impact: A Comparative Analysis Against Known Aminotransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the inhibitory effects of Gostatin on metabolic pathways, benchmarked against established aminotransferase inhibitors. This guide offers researchers, scientists, and drug development professionals a comparative overview supported by available experimental data.

This compound, a natural compound isolated from Streptomyces sumanensis, has been identified as a potent and specific inhibitor of aspartate aminotransferase (AST), a key enzyme in amino acid metabolism. This guide provides a comparative analysis of this compound's effects with other well-characterized aminotransferase inhibitors, namely Aminooxyacetate (AOA), L-cycloserine, and Gabaculine. The information is presented to aid in the evaluation of these compounds for research and therapeutic development.

Mechanism of Action at a Glance

This compound acts as a time-dependent, suicide substrate inhibitor of aspartate aminotransferase, leading to irreversible inactivation of the enzyme. In contrast, other inhibitors exhibit different mechanisms and specificities. Aminooxyacetate is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, thereby affecting a broader range of metabolic pathways[1][2]. L-cycloserine also acts as an irreversible inhibitor, with some studies indicating a degree of selectivity for alanine aminotransferase (ALT) over AST at certain concentrations[3][4][5]. Gabaculine is a potent irreversible inhibitor of GABA aminotransferase and also demonstrates inhibitory activity against other aminotransferases[6][7][8].

Comparative Inhibitor Performance

The following table summarizes the available quantitative data on the inhibition of aminotransferases by this compound and the selected benchmark inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited in the existing literature.

InhibitorTarget Enzyme(s)Inhibition TypeKikcat (s⁻¹)Potency/Selectivity Notes
This compound Aspartate Aminotransferase (AST)Suicide Substrate (Irreversible)59 µM0.11Highly specific for AST.
Aminooxyacetate (AOA) General PLP-dependent enzymes (including AST and ALT)ReversibleNot specifiedNot applicableBroad-spectrum inhibitor of aminotransferases[1][2].
L-cycloserine Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)IrreversibleNot specifiedNot applicableShows some selectivity for ALT over AST at lower concentrations[4][5]. Affects both mitochondrial and cytosolic AST[9][10][11].
Gabaculine GABA aminotransferase, other aminotransferasesIrreversible8.3 µM (for D-3-aminoisobutyrate-pyruvate aminotransferase)0.31 (for D-3-aminoisobutyrate-pyruvate aminotransferase)Potent inhibitor of GABA aminotransferase with off-target effects on other aminotransferases[6][7].

Metabolic Pathways and Cellular Signaling

The inhibition of aminotransferases can have significant downstream effects on various metabolic and signaling pathways. The diagrams below illustrate the central role of aspartate aminotransferase in metabolism and the known signaling consequences of its inhibition by benchmark compounds.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Aspartate_cyt Aspartate AST_cyt Aspartate Aminotransferase (AST) Aspartate_cyt->AST_cyt AlphaKG_cyt α-Ketoglutarate AlphaKG_cyt->AST_cyt Oxaloacetate_cyt Oxaloacetate Malate_cyt Malate Oxaloacetate_cyt->Malate_cyt MDH1 Glutamate_cyt Glutamate Glutamate_mit Glutamate Glutamate_cyt->Glutamate_mit AST_cyt->Oxaloacetate_cyt AST_cyt->Glutamate_cyt Aspartate_mit Aspartate Aspartate_mit->Aspartate_cyt Malate-Aspartate Shuttle AST_mit Aspartate Aminotransferase (AST) Aspartate_mit->AST_mit AlphaKG_mit α-Ketoglutarate AlphaKG_mit->AlphaKG_cyt AlphaKG_mit->AST_mit Oxaloacetate_mit Oxaloacetate AST_mit->Oxaloacetate_mit AST_mit->Glutamate_mit Malate_mit Malate Malate_cyt->Malate_mit Malate-Aspartate Shuttle Malate_mit->Oxaloacetate_mit MDH2 Inhibitors This compound, AOA, L-cycloserine, Gabaculine Inhibitors->AST_cyt Inhibitors->AST_mit

Fig. 1: Role of Aspartate Aminotransferase in Metabolism.

While specific signaling pathways affected by this compound have not been extensively documented, studies on other aminotransferase inhibitors have revealed significant cellular responses. For instance, Aminooxyacetate has been shown to induce ER stress and activate AMPK signaling[12], while ALT inhibitors can activate p38 MAP kinase signaling[13].

signaling_pathway cluster_inhibitors Aminotransferase Inhibitors (e.g., AOA, ALT inhibitors) cluster_cellular_effects Cellular Effects AOA Aminooxyacetate (AOA) ER_Stress ER Stress AOA->ER_Stress induces AMPK_Activation AMPK Activation AOA->AMPK_Activation activates ALT_Inhibitors ALT Inhibitors p38_Activation p38 MAP Kinase Activation ALT_Inhibitors->p38_Activation activates Apoptosis Apoptosis ER_Stress->Apoptosis AMPK_Activation->Apoptosis p38_Activation->Apoptosis

Fig. 2: Known Signaling Effects of Benchmark Inhibitors.

Experimental Protocols

Spectrophotometric Assay for Aspartate Aminotransferase Inhibition

A widely used method for determining AST activity and inhibition is a coupled-enzyme spectrophotometric assay[14][15].

Principle: This assay measures the rate of NADH oxidation, which is coupled to the transamination reaction catalyzed by AST. AST converts L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. The oxaloacetate is then reduced to L-malate by malate dehydrogenase (MDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. The rate of absorbance decrease is directly proportional to the AST activity.

Materials:

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • L-aspartate solution

  • α-ketoglutarate solution

  • NADH solution

  • Malate dehydrogenase (MDH)

  • AST enzyme solution

  • Inhibitor solutions (this compound and others) at various concentrations

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (e.g., 25°C or 37°C)

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing potassium phosphate buffer, L-aspartate, NADH, and MDH.

  • Inhibitor Pre-incubation: In the wells of the microplate, add the AST enzyme solution and different concentrations of the inhibitor (or buffer for the control). Incubate for a specific period to allow for inhibitor-enzyme interaction. For time-dependent inhibitors like this compound, this pre-incubation step is crucial.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the α-ketoglutarate solution to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). Kinetic parameters such as IC50, Ki, and kcat can be determined by plotting the reaction rates against inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

The workflow for assessing AST inhibition is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Mixture (Buffer, Aspartate, NADH, MDH) pre_incubation Pre-incubate AST with Inhibitor in Microplate Wells prep_reagents->pre_incubation prep_inhibitors Prepare Serial Dilutions of Inhibitors prep_inhibitors->pre_incubation prep_enzyme Prepare AST Enzyme Solution prep_enzyme->pre_incubation initiate_reaction Initiate Reaction with α-Ketoglutarate pre_incubation->initiate_reaction measure_absorbance Monitor Absorbance Decrease at 340 nm (Kinetic Read) initiate_reaction->measure_absorbance calculate_rates Calculate Reaction Rates (ΔA340/min) measure_absorbance->calculate_rates determine_inhibition Determine % Inhibition vs. Inhibitor Concentration calculate_rates->determine_inhibition calculate_kinetics Calculate Kinetic Parameters (IC50, Ki, kcat) determine_inhibition->calculate_kinetics

Fig. 3: Workflow for Aspartate Aminotransferase Inhibition Assay.

Conclusion

This compound is a potent and specific inhibitor of aspartate aminotransferase. When compared to other known aminotransferase inhibitors such as Aminooxyacetate, L-cycloserine, and Gabaculine, this compound's specificity may offer advantages in research applications where targeted inhibition of AST is desired, potentially minimizing off-target effects. However, a comprehensive understanding of this compound's broader impact on metabolic and signaling pathways requires further investigation. The experimental protocol outlined provides a robust framework for conducting direct comparative studies to further elucidate the relative potency and effects of these inhibitors. This guide serves as a foundational resource for researchers navigating the selection of appropriate tools for the study of amino acid metabolism and related cellular processes.

References

The Therapeutic Index of Statins in Oncology: A Comparative Analysis Against Standard-of-Care Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: Initial searches for "Gostatin" did not yield relevant results in the context of cancer therapeutics. It is an inhibitor of aspartate aminotransferase with no documented oncological applications. It is presumed that the intended subject of inquiry was "Statins," a class of HMG-CoA reductase inhibitors extensively researched for their potential anti-cancer properties. This guide proceeds with a comparative analysis of statins against standard-of-care chemotherapy drugs.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A high therapeutic index indicates a wide margin of safety, whereas a low therapeutic index suggests that the effective and toxic doses are close, requiring careful monitoring. In oncology, the therapeutic index is a key determinant of a drug's clinical utility, as the goal is to maximize anti-tumor activity while minimizing harm to healthy tissues.

This guide provides a comparative overview of the therapeutic index of statins, repurposed for their anti-cancer effects, and established standard-of-care chemotherapy agents such as doxorubicin and cisplatin.

Quantitative Comparison of Therapeutic and Selectivity Indices

Direct comparisons of the therapeutic index of statins in an oncological context are limited as they are not approved as standalone cancer treatments. However, preclinical data allows for an estimation of their selectivity for cancer cells over normal cells, which can be expressed as a Selectivity Index (SI). The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. For standard chemotherapeutics, both in vitro selectivity and in vivo therapeutic indices from preclinical models are more established.

Drug ClassDrug ExampleCancer Type InvestigatedPreclinical ModelIC50 (Cancer Cells)IC50 (Normal Cells)Selectivity Index (SI) (In Vitro)LD50 (In Vivo, Mouse)ED50 (In Vivo, Mouse)Therapeutic Index (TI) (In Vivo)
Statins SimvastatinLung CancerA549 (human lung carcinoma) vs. BEAS-2B (normal human lung)~7-13 µM[1]>50 µM (estimated)>3.8 - 7.1Not established for cancerNot established for cancerNot established for cancer
AtorvastatinBreast CancerMCF-7 (human breast adenocarcinoma) vs. non-cancerous lines~27.4 µg/mL[2]Higher in normal cells[3]>1 (Favorable)Not established for cancerNot established for cancerNot established for cancer
Anthracyclines DoxorubicinBreast CancerMCF-7 (human breast adenocarcinoma) vs. HK-2 (normal human kidney)~2.5 µM[4]>20 µM[4]>8~17-56.875 mg/kg~6 mg/kg[5]~2.8 - 9.5
Platinum Compounds CisplatinLung CancerA549 (human lung carcinoma) vs. BEAS-2B (normal human lung)~6.59 µM[6]~4.15 µM[6]~0.63~13 mg/kg[7]Not establishedNarrow

Signaling Pathways and Experimental Workflows

The primary anti-cancer mechanism of statins involves the inhibition of the mevalonate pathway, which is crucial for cholesterol synthesis and the production of isoprenoids necessary for the post-translational modification of small GTPases like Ras and Rho. Disruption of these signaling proteins affects cell proliferation, survival, and migration.

mevalonate_pathway Mechanism of Statin-Induced Anti-Cancer Effects acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoid Intermediates (FPP, GGPP) mevalonate->isoprenoids cholesterol Cholesterol Synthesis isoprenoids->cholesterol protein_prenylation Protein Prenylation isoprenoids->protein_prenylation ras_rho Ras, Rho GTPases protein_prenylation->ras_rho downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) ras_rho->downstream cell_effects Inhibition of: - Proliferation - Survival - Metastasis downstream->cell_effects statins Statins statins->hmgcr Inhibition hmgcr->mevalonate

Mechanism of Statin-Induced Anti-Cancer Effects

The experimental workflow to determine the therapeutic index of a novel anti-cancer agent typically involves a series of in vitro and in vivo studies.

experimental_workflow Experimental Workflow for Determining Therapeutic Index cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies ic50_cancer Determine IC50 in Cancer Cell Lines (e.g., MTT, LDH assays) si_calc Calculate Selectivity Index (SI) SI = IC50(normal) / IC50(cancer) ic50_cancer->si_calc ic50_normal Determine IC50 in Normal Cell Lines ic50_normal->si_calc animal_model Establish Animal Model (e.g., Xenograft in mice) si_calc->animal_model Promising SI warrants in vivo testing ed50 Determine Effective Dose (ED50) (Tumor growth inhibition) animal_model->ed50 ld50 Determine Lethal Dose (LD50) animal_model->ld50 ti_calc Calculate Therapeutic Index (TI) TI = LD50 / ED50 ed50->ti_calc ld50->ti_calc

Workflow for Therapeutic Index Determination

Detailed Experimental Protocols

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the IC50 value of a drug, which is the concentration that inhibits 50% of cell growth.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: The cells are then treated with various concentrations of the drug (e.g., statins, doxorubicin, cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Therapeutic Index Determination

Objective: To determine the ED50 (effective dose in 50% of the population) and LD50 (lethal dose in 50% of the population) to calculate the therapeutic index.

Protocol:

  • Animal Model: An appropriate animal model, typically immunodeficient mice, is used. Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.

  • ED50 Determination:

    • Once tumors reach a palpable size, the animals are randomized into different treatment groups, including a vehicle control group.

    • Each treatment group receives a different dose of the drug, administered through a relevant route (e.g., intraperitoneal injection, oral gavage).

    • Tumor volume is measured regularly (e.g., every 2-3 days) for a set period.

    • The ED50 is the dose of the drug that causes a 50% reduction in tumor growth compared to the control group.

  • LD50 Determination:

    • Healthy, non-tumor-bearing animals are divided into groups and administered escalating doses of the drug.

    • The animals are monitored for a specific period (e.g., 14 days) for signs of toxicity and mortality.

    • The LD50 is the dose that results in the death of 50% of the animals in a group.

  • Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the LD50 to the ED50 (TI = LD50 / ED50).

Conclusion

Statins, particularly lipophilic statins like simvastatin and atorvastatin, exhibit promising anti-cancer properties in preclinical models, demonstrating a degree of selectivity for cancer cells over normal cells.[3][8] This suggests a potentially favorable therapeutic index compared to traditional chemotherapeutic agents like cisplatin, which is known for its narrow therapeutic window and significant side effects.[6] Doxorubicin shows good selectivity in vitro but also has a relatively narrow therapeutic index in vivo due to cardiotoxicity.[4]

While the direct therapeutic index of statins for cancer treatment is not yet established through clinical trials, the preclinical evidence warrants further investigation. The repurposing of statins, alone or in combination with standard-of-care drugs, could offer a strategy to enhance the therapeutic window of cancer therapy, potentially leading to more effective and less toxic treatment regimens. Future research, including well-designed clinical trials, is necessary to fully elucidate the clinical utility and safety profile of statins in oncology.

References

Safety Operating Guide

Navigating the Safe Disposal of Gostatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle Gostatin in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

This compound: Key Chemical Data for Disposal Considerations

Understanding the chemical and physical properties of this compound is fundamental to its safe disposal. The following table summarizes key quantitative data for this compound.

PropertyValueImplication for Disposal
Molecular Formula C8H10N2O5Provides information on elemental composition.
Molecular Weight 214.18 g/mol Relevant for calculating quantities for disposal.
Physical State Solid (presumed)Solid waste procedures will likely apply.
Solubility Data not availableAssume insolubility in water for initial spill cleanup, but verify if possible.
Stability Stable under normal conditions.[1][2]Avoids immediate degradation concerns under standard storage.
Incompatibilities Strong oxidizing agents.[1]Segregate from strong oxidizers to prevent hazardous reactions.
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides upon combustion.[1][2]Incineration should be performed in a facility equipped to handle these emissions.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a detailed methodology for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels, must also be disposed of as chemical waste.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, labeled, and sealed waste container.

2. In-Lab Waste Collection:

  • Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," "this compound," and the date.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and properly labeled waste bottle. Ensure the container is compatible with the solvent used.

3. Disposal of Unused this compound (Small Quantities): For very small, residual quantities, a chemical degradation approach may be considered, followed by disposal as chemical waste. However, without specific degradation data for this compound, the primary recommendation is to dispose of it through a licensed chemical waste contractor. A general procedure for the degradation of some enzyme inhibitors involves treatment with 1M NaOH, which was shown to be effective for certain compounds.[3] The applicability of this method to this compound is unconfirmed and should be approached with caution.

4. Final Disposal Procedure:

  • Primary Method: Licensed Waste Disposal: The most secure and compliant method for disposing of this compound is to use a licensed hazardous waste disposal company. This ensures that the chemical is handled and disposed of in accordance with all local, state, and federal regulations.

  • Alternative for Household Quantities (Not Recommended for Labs): For unused medicines in a non-laboratory setting, the FDA recommends mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed bag, and disposing of it in the household trash.[4][5][6][7] This method is not appropriate for laboratory quantities of research chemicals.

5. Accidental Spills:

  • In the event of a spill, ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[2]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Gostatin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure this compound, Contaminated Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal_contractor Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal_contractor end Disposal Complete disposal_contractor->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gostatin
Reactant of Route 2
Reactant of Route 2
Gostatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。